DM3-SMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H54ClN3O10S2 |
|---|---|
Molecular Weight |
812.4 g/mol |
IUPAC Name |
[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate |
InChI |
InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11-,21-12- |
InChI Key |
YCOIJPSIDUQDNN-LULSAPDQSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DM3-SMe on Tubulin Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM3-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. As a cytotoxic payload, its efficacy hinges on its ability to disrupt the essential cellular machinery of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, a process crucial for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.
Maytansinoids, the class of compounds to which this compound belongs, bind to tubulin at a distinct site, interfering with the proper assembly of tubulin heterodimers into microtubules. This leads to a suppression of microtubule polymerization, ultimately causing mitotic arrest and inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Quantitative Data on this compound and Analogs
The following tables summarize the key quantitative parameters that define the interaction of maytansinoid derivatives with tubulin and their impact on microtubule dynamics.
| Compound | Binding Affinity (Kd) to Tubulin | IC50 (Tubulin Polymerization) | Reference |
| S-methyl DM1 | 0.93 ± 0.22 µmol/L | 4 ± 0.1 µmol/L | [2] |
| Maytansine | 0.86 ± 0.2 µmol/L | 1 ± 0.02 µmol/L | [2] |
| This compound | Not directly reported, expected to be similar to S-methyl DM1 | Not directly reported |
| Parameter | Effect of Maytansinoids (100 nmol/L) | Reference |
| Microtubule Growth Rate | Suppressed by ~35% | [3] |
| Microtubule Shortening Rate | Suppressed by ~35% | [3] |
| Catastrophe Frequency | Suppressed by ~30% | [3] |
| Rescue Frequency | Suppressed by 40-50% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., COLO 205)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Immunofluorescence Microscopy of Microtubules
This technique visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the appropriate time.
-
Fix the cells with the chosen fixation solution.[4]
-
Permeabilize the cells to allow antibody entry.[4]
-
Block non-specific antibody binding sites.[4]
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
Signaling Pathways and Cellular Fate
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.
ADC Payload Release and Activation
When delivered as part of an ADC, this compound is internalized into the target cancer cell through antigen-mediated endocytosis.[5] The ADC is then trafficked to the lysosome, where enzymatic degradation of the linker releases the active this compound payload into the cytoplasm.[5][6]
Induction of Apoptosis
Once released, this compound binds to tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network activates the mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[7][8] This leads to the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, ultimately resulting in the dismantling of the cell.[8]
Conclusion
This compound is a highly potent tubulin polymerization inhibitor that serves as an effective cytotoxic payload in ADCs. Its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and the induction of apoptosis in cancer cells. A thorough understanding of its interaction with tubulin, the resulting cellular consequences, and the pathways leading to cell death is crucial for the rational design and optimization of next-generation ADCs for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers in this field.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
Unveiling DM3-SMe: A Technical Guide to a Potent Maytansinoid Cytotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM3-SMe is a highly potent maytansinoid, a class of microtubule-targeting agents, that has garnered significant interest in the field of oncology, particularly in the development of Antibody-Drug Conjugates (ADCs). Its exceptional cytotoxicity, operating at the sub-nanomolar level, makes it a formidable payload for targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.
Chemical Structure and Properties
This compound, with the CAS number 796073-70-6, is a derivative of maytansine. Its chemical formula is C38H54ClN3O10S2, and it has a molecular weight of approximately 812.43 g/mol . The structure incorporates a complex macrocyclic core characteristic of maytansinoids, functionalized with a methyl disulfide group which is crucial for its conjugation to antibodies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H54ClN3O10S2 | - |
| Molecular Weight | 812.43 g/mol | - |
| CAS Number | 796073-70-6 | - |
| Predicted Boiling Point | 962.6 ± 65.0 °C | - |
| Predicted Density | 1.31 ± 0.1 g/cm³ | - |
| Predicted pKa | 9.82 ± 0.70 | - |
| Solubility | Soluble in DMSO | - |
Biological Activity
This compound exhibits extremely high cytotoxic activity against cancer cells. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Table 2: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Line(s) |
| IC50 | 0.0011 nM | Not specified in the initial findings, but this value indicates high potency. |
Note: The specific cell line for this IC50 value was not available in the initial search results. Further research across a panel of cancer cell lines is recommended for a comprehensive understanding of its activity spectrum.
Experimental Protocols
Synthesis of Maytansinoids (General Approach)
-
Isolation of the Maytansinoid Precursor: Ansamitocin P-3 is a common starting material, which can be isolated from microbial fermentation.
-
Reduction of the Disulfide Bond: The disulfide bond in the precursor is reduced to yield a free thiol group.
-
Acylation of the Thiol Group: The resulting thiol-containing maytansinoid is then acylated with a linker-payload moiety. For this compound, this would involve a reagent that introduces the methyl disulfide functionality.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Tubulin Polymerization Inhibition Assay
This assay is fundamental to characterizing the mechanism of action of this compound.
Objective: To quantify the inhibitory effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
A microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the concentration of this compound to determine the IC50 value for tubulin polymerization inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules. This leads to a cascade of events culminating in programmed cell death.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow: ADC Development
The development of an ADC using this compound involves a series of well-defined steps, from antibody selection to in vivo testing.
Caption: Workflow for the development of a this compound-based ADC.
Conclusion
This compound stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action. Its utility as a payload in antibody-drug conjugates offers a promising avenue for the development of highly targeted and effective cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working with this important molecule. Further investigation into its detailed synthesis, a broader in vitro activity profile, and in vivo pharmacokinetics will be crucial for its continued development and clinical translation.
The Advent of DM3-SMe: A Technical Guide to a Potent Maytansinoid Derivative for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy has been significantly shaped by the development of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. Among the most promising payloads are the maytansinoids, a class of microtubule-targeting agents. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the maytansinoid derivative, DM3-SMe. We will delve into its mechanism of action, the intricacies of its synthesis from microbial precursors, and its integration into ADC constructs. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a comprehensive summary of its cytotoxic potency. Visualized through Graphviz diagrams, we will also explore the downstream apoptotic signaling pathways induced by this potent derivative and the overarching workflow of ADC development.
Introduction: The Maytansinoid Journey from Plant to Payload
The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata.[1][2] While demonstrating potent antitumor activity, initial clinical trials of maytansine as a standalone agent were hampered by severe systemic toxicity.[1][3] This challenge, however, paved the way for its innovative application as a payload in ADCs, where its cytotoxicity could be precisely targeted to cancer cells, minimizing off-target effects.[4]
Maytansinoids exert their cytotoxic effects by binding to tubulin and potently inhibiting microtubule polymerization.[1][3] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1][5]
The Emergence of this compound
To facilitate the conjugation of maytansinoids to antibodies, derivatives bearing a thiol or disulfide group were synthesized.[4] One such derivative is DM3, which possesses a thiol group allowing for linkage to a monoclonal antibody via a linker.[6] this compound is an S-methylated metabolite of a DM3-containing ADC, and its high cytotoxicity is a key factor in the overall efficacy of the ADC.[7] The potency of these derivatives is remarkable, with this compound exhibiting an IC50 value of 0.0011 nM in vitro, underscoring its power as a cytotoxic payload.[8]
From Fermentation to Synthesis: The Production of this compound Precursors
The semi-synthesis of DM3 and other maytansinoid derivatives relies on the precursor ansamitocin P-3.[9] This complex macrolide is produced through fermentation by the actinomycete Actinosynnema pretiosum.[10] The optimization of this fermentation process is crucial for a stable supply of the precursor.
Ansamitocin P-3 Fermentation and Extraction Workflow
The production of ansamitocin P-3 is a multi-step process that begins with the cultivation of Actinosynnema pretiosum and culminates in the purification of the desired maytansinoid.
Semi-Synthesis of DM3 from Ansamitocin P-3
The conversion of ansamitocin P-3 to DM3 involves a series of chemical modifications. A generalized scheme for the semi-synthesis of thiol-containing maytansinoids like DM1, DM3, and DM4 from ansamitocin P-3 is available in the scientific literature.[11]
Mechanism of Action: Inducing Apoptosis through Microtubule Disruption
As a potent microtubule inhibitor, this compound triggers a cascade of intracellular events that culminate in apoptosis. The disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest ultimately initiates the intrinsic apoptotic pathway.
Quantitative Data on the Cytotoxicity of Maytansinoid ADCs
The potency of maytansinoid-based ADCs has been evaluated across a range of cancer cell lines. The following table summarizes representative IC50 values.
| Cell Line | Cancer Type | ADC Target | Maytansinoid Payload | IC50 (pM) | Reference |
| HCC1954 | Breast Cancer | HER2 | DM1 | 20-50 | [12] |
| 4T1 | Mouse Breast Cancer | - | DM1 | 100-200 | [12] |
| E0771-hHER2 | Mouse Breast Cancer (human HER2 expressing) | HER2 | DM1 | 50-100 | [12] |
| HT-29 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |
| HCT116 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |
| HCT15 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a this compound-containing ADC on cancer cell lines.[4][13][14][15]
Materials:
-
Cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
Antibody-Drug Conjugation
This protocol provides a general procedure for the conjugation of a thiol-containing maytansinoid like DM3 to a monoclonal antibody.[16][17][]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
Thiol-reactive maytansinoid derivative (e.g., DM3 with a maleimide linker)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Maytansinoid-Linker Conjugation: Add the thiol-reactive maytansinoid-linker to the reduced antibody solution. The reaction is typically performed at a controlled pH and temperature.
-
Quenching: Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC from unconjugated maytansinoid-linker, free antibody, and other reaction components using a suitable chromatographic or filtration method.
-
Characterization: Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), monomer content, and binding affinity.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general workflow for evaluating the antitumor efficacy of a this compound-containing ADC in a mouse xenograft model.[3][19][20][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
ADC constructs, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.
The Broader ADC Development and Manufacturing Workflow
The creation of a maytansinoid ADC is a complex, multi-stage process that integrates antibody production, cytotoxic drug synthesis, and bioconjugation chemistry.
Conclusion
This compound and related maytansinoid derivatives represent a cornerstone in the development of highly effective antibody-drug conjugates. Their journey from natural product discovery to precision-engineered cancer therapeutics highlights the power of interdisciplinary science. A thorough understanding of their synthesis, mechanism of action, and the methodologies for their evaluation is paramount for researchers and drug developers seeking to advance the next generation of targeted cancer therapies. This technical guide provides a foundational resource for these endeavors, offering both the historical context and the practical knowledge necessary to work with this potent class of cytotoxic agents.
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mycenax.com [mycenax.com]
- 6. researchgate.net [researchgate.net]
- 7. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 8. escopharma.com [escopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of DM3-SMe in Cancer Cell Lines: A Technical Guide
Introduction: DM3-SMe is a derivative of maytansine, a potent antimitotic agent. Maytansinoids, including this compound, are highly cytotoxic compounds that are often utilized as payloads in Antibody-Drug Conjugates (ADCs). In this context, an antibody directs the maytansinoid specifically to tumor cells, where it is internalized, released, and can then exert its cell-killing effects. DM3 (Maytansinoid DM3) is an analog of Maytansine that contains a thiol group, allowing for covalent linkage to monoclonal antibodies.[1] The core mechanism of action for this compound and other maytansinoids is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] This guide provides an in-depth overview of the in vitro cytotoxicity, mechanism of action, and relevant experimental protocols for assessing the activity of this compound.
Mechanism of Action
This compound exerts its potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The mechanism can be summarized in the following steps:
-
Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules. It specifically interacts with the maytansine site on the β-subunit of tubulin.[3]
-
Inhibition of Polymerization: This binding event inhibits the assembly of tubulin monomers into microtubules. It effectively poisons the growing ends of the microtubules, preventing their elongation.[2][3]
-
Microtubule Depolymerization: At higher concentrations, maytansinoids can also induce the depolymerization of existing microtubules.[2]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure crucial for chromosome segregation during cell division. This interference activates the spindle assembly checkpoint, arresting the cell cycle in the M-phase (mitosis).[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by p53-dependent pathways, culminating in the activation of caspases and the execution of apoptosis.[3]
Signaling Pathway for this compound Induced Apoptosis
The cytotoxic activity of this compound culminates in the activation of the apoptotic signaling cascade. The pathway diagram below illustrates the key events following microtubule disruption.
Quantitative Cytotoxicity Data
While this compound is known to be highly potent, specific IC50 values for the free payload across a wide range of cancer cell lines are not extensively documented in publicly available literature. Cytotoxicity is typically reported for the full Antibody-Drug Conjugate, as the antibody-mediated delivery is key to its therapeutic index.
For context, the parent maytansinoid, Ansamitocin P-3 , demonstrates potent, dose-dependent cytotoxicity against various human solid tumor cell lines.[] The table below illustrates the format for presenting such data and includes representative values for Ansamitocin P-3 to demonstrate the typical potency of this class of compounds.
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | [2] |
| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL | [2] |
| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ µg/mL | [2] |
| HCT-116 | Colorectal Carcinoma | 0.081 nM | [2] |
Note: The data presented is for the related maytansinoid Ansamitocin P-3 and is intended for illustrative purposes.
Experimental Protocols
The in vitro cytotoxicity of this compound, either as a free drug or as part of an ADC, is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[5][6]
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps to determine the IC50 value of a cytotoxic agent in a cancer cell line.
1. Materials:
-
Target cancer cell lines (e.g., MCF-7, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
This compound or ADC-DM3-SMe stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution: 5 mg/mL in sterile PBS[7]
-
Solubilization solution: 10% (w/v) SDS in 0.01 M HCl[7]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in a fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, determined empirically).
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.[5]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[5]
3. Compound Treatment:
-
Prepare a series of dilutions of the this compound compound in a complete culture medium. It is common to prepare these at 2x the final desired concentration.
-
Add 50 µL of the diluted compound to the appropriate wells. Add 50 µL of medium (with the corresponding DMSO concentration for the vehicle control) to the control wells.[5]
-
Incubate the plate for a predetermined exposure time (e.g., 48, 72, or 96 hours) at 37°C with 5% CO₂.[5][7]
4. MTT Assay and Measurement:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[5][7]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Incubate the plate overnight in the dark at 37°C.[7]
-
Read the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).[8][9]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
DM3-SMe: A Technical Guide for Researchers and Drug Development Professionals
Molecular Formula: C38H54ClN3O10S2[1][3]
Introduction
DM3-SMe is a highly potent maytansinoid derivative that functions as a tubulin inhibitor.[1][4] As a cytotoxic agent, it is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells.[1][4] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in cancer research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 796073-70-6 | [1][2] |
| Molecular Formula | C38H54ClN3O10S2 | [1][3] |
| Molecular Weight | 812.43 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division.[] Maytansinoids, including this compound, bind to tubulin and inhibit its polymerization into microtubules. This interference with microtubule assembly leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[]
Signaling Pathway for this compound Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound's interaction with tubulin, leading to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Not Specified | 0.0011 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Culture cancer cells of interest in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
- Incubate the plate for 72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
4. Solubilization and Absorbance Reading:
- After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C in a humidified atmosphere.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (wells with medium only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assay.
Antibody-Drug Conjugate (ADC) Development
This compound is designed for conjugation to monoclonal antibodies (mAbs) to create ADCs. The conjugation process typically involves linking this compound to the antibody via a stable linker.
Logical Workflow for this compound ADC Creation and Characterization
The diagram below outlines the key steps in the development and analysis of a this compound ADC.
Caption: Workflow for this compound ADC development.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
The Unseen Executioner: A Technical Guide to the Mode of Action of DM3-SMe as an ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate mode of action of DM3-SMe, a potent maytansinoid derivative employed as a cytotoxic payload in antibody-drug conjugates (ADCs). By dissecting its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers and drug developers in the field of oncology.
Introduction: The Rise of Maytansinoid Payloads
Antibody-drug conjugates represent a paradigm shift in cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The choice of payload is paramount to the success of an ADC, and maytansinoids have emerged as a clinically validated and highly effective class of cytotoxic agents. DM3, a derivative of maytansine, and its thiol-containing counterpart, this compound, are engineered for efficient conjugation to antibodies, offering a powerful tool in the targeted destruction of cancer cells.[1][2]
The Journey of a this compound ADC: From Systemic Circulation to Cellular Demise
The therapeutic effect of a this compound ADC is a multi-step process, initiated by the specific recognition of a tumor-associated antigen on the cancer cell surface.
2.1. Antigen Binding and Internalization: The journey begins with the monoclonal antibody component of the ADC binding to its cognate antigen on the tumor cell. This binding event triggers receptor-mediated endocytosis, a process where the ADC-antigen complex is engulfed by the cell membrane and internalized into endosomes.
2.2. Lysosomal Trafficking and Payload Release: The endosomes containing the ADC mature and fuse with lysosomes. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and, in the case of cleavable linkers, cleave the linker connecting the antibody to the this compound payload. This releases the active cytotoxic agent into the cytoplasm of the cancer cell.
The Core Mechanism: Disruption of Microtubule Dynamics
Once liberated in the cytoplasm, DM3 exerts its potent cytotoxic effects by targeting the fundamental cytoskeletal protein, tubulin.
3.1. Binding to Tubulin: DM3 binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1] This binding event is crucial for its anti-mitotic activity.
3.2. Inhibition of Microtubule Polymerization: By binding to tubulin, DM3 effectively inhibits the assembly of microtubules.[1][3] This disruption of microtubule polymerization prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.
3.3. Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in mitosis (specifically in the G2/M phase).[1][4] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.
Signaling the End: The Apoptotic Cascade
The sustained mitotic arrest induced by DM3 culminates in the activation of the intrinsic apoptotic pathway, a programmed cell death cascade.
4.1. Mitochondrial Outer Membrane Permeabilization (MOMP): The prolonged cell cycle arrest leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[2][5] These proteins oligomerize on the outer mitochondrial membrane, leading to MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
4.2. Caspase Activation Cascade: A key factor released from the mitochondria is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[1][6]
4.3. Execution of Apoptosis: The activated executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[1]
Quantitative Analysis of this compound ADC Efficacy
The potency of this compound ADCs is evaluated through a series of in vitro and in vivo studies.
5.1. In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The tables below summarize representative IC50 values for this compound and other maytansinoid ADCs against various cancer cell lines.
| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-DM1 | HER2 | SK-BR-3 (Breast) | ~10-50 | [7] |
| Trastuzumab-DM1 | HER2 | BT-474 (Breast) | ~10-50 | [1] |
| Trastuzumab-DM1 | HER2 | NCI-N87 (Gastric) | ~10-50 | [1] |
| Anti-EpCAM-SPP-DM1 | EpCAM | MCF7 (Breast) | ~1.0 | [4] |
| Anti-EpCAM-SMCC-DM1 | EpCAM | MCF7 (Breast) | ~1.0 | [4] |
5.2. In Vivo Efficacy: Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of this compound ADCs in a living organism. Tumor growth inhibition (TGI) is a common endpoint in these studies.
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Anti-Nectin-4 ADC | SUM-190PT Breast Cancer Xenograft | Single 10 ug/kg (payload) | Complete tumor regression >100 days | [8] |
| Anti-HER2 ADC | HER2+ Xenograft | 104 ug/kg (payload) | Complete tumor regression (7/7) for 80 days | [8] |
| PanP-DM1 | EGFR-overexpressing Xenograft | Not specified | Significant tumor eradication | [4] |
Experimental Protocols for Elucidating the Mode of Action
A variety of standardized experimental protocols are employed to investigate the mechanism of action of this compound ADCs.
6.1. In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization is monitored by the increase in light scattering or absorbance at 340 nm as microtubules form.
-
Methodology:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The test compound (e.g., this compound) or a vehicle control is added to the reaction mixture.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.[3]
-
6.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Methodology:
-
Cancer cells are treated with the this compound ADC or a control for a specified period.
-
Cells are harvested, fixed (e.g., with ethanol), and permeabilized.
-
The cells are treated with RNase to remove RNA, which can also be stained by PI.
-
Cells are stained with a PI solution.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The resulting DNA content histograms are analyzed to quantify the percentage of cells in G2/M, indicating mitotic arrest.
-
6.3. Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Cells are treated with the this compound ADC or a control.
-
Cells are harvested and washed.
-
Cells are incubated with fluorescently labeled Annexin V and PI in a binding buffer.
-
The fluorescence of individual cells is analyzed by flow cytometry.
-
The results are plotted to show the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
The Bystander Effect: Collateral Damage to Neighboring Cells
A key feature of some ADCs, particularly those with cleavable linkers and membrane-permeable payloads like DM3, is the bystander effect. After the payload is released into the targeted cancer cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This is particularly advantageous in heterogeneous tumors where not all cells express the target antigen.
Conclusion: A Potent and Versatile ADC Payload
This compound stands as a powerful and clinically relevant payload for the development of antibody-drug conjugates. Its well-defined mode of action, centered on the potent inhibition of microtubule dynamics, leads to mitotic arrest and the induction of apoptosis in targeted cancer cells. The ability to induce a bystander effect further enhances its therapeutic potential. A thorough understanding of its mechanism, supported by robust experimental characterization, is crucial for the rational design and optimization of next-generation ADCs that can provide significant benefits to cancer patients.
References
- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Critical Role of the S-Methyl Group in the Maytansinoid DM3-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the maytansinoid derivative DM3-SMe, focusing on the pivotal role of its S-methyl (SMe) group. This compound is a potent anti-mitotic agent and a key metabolite of antibody-drug conjugates (ADCs) that utilize the DM3 payload. This document will explore its mechanism of action, the influence of the SMe group on its cytotoxic potency, and the experimental methodologies used for its characterization.
Introduction to Maytansinoids and DM3
Maytansinoids, including the derivatives DM1, DM3, and DM4, are highly potent microtubule-targeting agents.[1] They function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][] These molecules are often used as cytotoxic payloads in ADCs, which are designed to selectively deliver these potent agents to tumor cells, thereby minimizing systemic toxicity.[3]
DM3 is a derivative of maytansine that contains a thiol group, allowing it to be conjugated to a monoclonal antibody via a linker.[4] The structure of DM3, along with related maytansinoids, is characterized by variations in the steric hindrance around this thiol group, which influences the stability and in vivo activity of the resulting ADC.[1][5]
The Formation and Function of the SMe Group in this compound
Upon internalization of a DM3-containing ADC by a target cancer cell and subsequent release of the DM3 payload, the thiol group of DM3 can be S-methylated by cellular enzymes. This metabolic process results in the formation of this compound. This S-methylated metabolite is not merely a byproduct; it is a highly active cytotoxic agent in its own right.
The SMe group plays a crucial role in the bioactivity of the molecule. While the parent thiol-containing maytansinoids are potent, their S-methylated metabolites, such as S-methyl DM1 and S-methyl DM4, have been shown to be even more effective at suppressing microtubule dynamic instability.[6] This enhanced activity is a key factor in the overall efficacy of ADCs that utilize these payloads.
Quantitative Analysis of Maytansinoid Potency
The cytotoxic potency of maytansinoids and their metabolites is a critical parameter in the development of ADCs. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | IC50 (nM) | Target / Assay | Reference |
| This compound | 0.0011 | In vitro cytotoxicity | [7] |
| Maytansine | 0.27 - 0.42 | In vitro cytotoxicity (BJAB and BT474 cells) | [3] |
Further comparative data on the effects of S-methylated maytansinoids on microtubule dynamics is presented below:
| Compound (at 100 nM) | Suppression of Microtubule Dynamic Instability | Reference |
| S-methyl DM1 | 84% | [6] |
| S-methyl DM4 | 73% | [6] |
| Maytansine | 45% | [6] |
| Compound | IC50 for Inhibition of Microtubule Assembly (µM) | Reference |
| Maytansine | 1.0 ± 0.02 | [6][8] |
| S-methyl DM1 | 4.0 ± 0.1 | [6][8] |
| S-methyl DM4 | 1.7 ± 0.4 | [6][8] |
These data highlight that while S-methylated maytansinoids may be weaker inhibitors of overall microtubule polymerization at higher concentrations, they are significantly more potent at suppressing the dynamic instability of microtubules at nanomolar concentrations, which is a key mechanism for inducing mitotic arrest.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other maytansinoids involves the disruption of microtubule dynamics, a critical process for cell division. The following diagrams illustrate the ADC delivery and subsequent intracellular signaling cascade, as well as a typical experimental workflow for evaluating ADC efficacy.
Caption: ADC internalization and intracellular pathway of this compound.
Caption: General experimental workflow for ADC evaluation.
Experimental Protocols
Detailed protocols are essential for the accurate assessment of this compound's function. The following are generalized methodologies for key experiments.
ADC Internalization Assay
Objective: To quantify the uptake of the DM3-ADC into target tumor cells.
General Protocol:
-
Cell Culture: Plate antigen-positive tumor cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
ADC Labeling (Optional): For direct visualization, the ADC can be labeled with a fluorescent dye (e.g., using an antibody labeling kit).
-
Incubation: Treat the cells with the DM3-ADC at various concentrations and incubate at 37°C for different time points to allow for internalization. A control at 4°C can be used to measure surface binding without internalization.
-
Washing and Quenching/Stripping:
-
Wash the cells with cold PBS to remove unbound ADC.
-
To differentiate between surface-bound and internalized ADC, either quench the fluorescence of surface-bound antibody with a suitable reagent or strip the surface-bound ADC using a low pH buffer or an enzyme like trypsin.
-
-
Detection and Quantification:
-
Flow Cytometry: If the ADC is fluorescently labeled, the internalized fraction can be quantified by measuring the mean fluorescence intensity of the cells.
-
Microscopy: Visualize the subcellular localization of the internalized ADC using confocal or fluorescence microscopy.
-
Luminometry-based assays: Utilize systems like an anti-Fc Fab labeled with a luciferase to quantify internalization.[9]
-
Payload Release and Metabolism Assay
Objective: To detect the release of DM3 from the ADC and its conversion to this compound within the cell.
General Protocol:
-
Cell Lysis: After treating cells with the DM3-ADC and allowing for internalization and processing, harvest and lyse the cells.
-
Sample Preparation: Prepare cell lysates for analysis. This may involve protein precipitation and extraction of small molecules.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the released payload and its metabolites (DM3 and this compound) based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Quantify the amount of DM3 and this compound by comparing the signal to that of known standards.
In Vitro Microtubule Dynamics Assay
Objective: To directly observe and quantify the effect of this compound on the dynamic instability of microtubules.
General Protocol:
-
Tubulin Preparation: Purify tubulin from a source such as bovine brain. A fraction of the tubulin should be fluorescently labeled (e.g., with rhodamine).
-
Flow Cell Preparation: Prepare a microscope flow cell and coat the surface to allow for the immobilization of microtubule "seeds."
-
Seed Polymerization: Polymerize short, stable microtubule seeds using a non-hydrolyzable GTP analog (e.g., GMPCPP).
-
Dynamic Microtubule Polymerization: Introduce a solution containing GTP, fluorescently labeled tubulin, and unlabeled tubulin into the flow cell to initiate the growth of dynamic microtubules from the seeds.
-
Addition of this compound: Introduce a solution containing this compound at the desired concentration into the flow cell.
-
TIRF Microscopy: Visualize the growing and shrinking microtubules in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse microscopy images.
-
From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).[10]
-
Conclusion
The S-methyl group in this compound is a critical determinant of its potent cytotoxic activity. Formed after the cellular internalization and processing of a DM3-containing ADC, this compound is a powerful inhibitor of microtubule dynamics. Understanding the role of this functional group and the methodologies to assess its impact is paramount for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Notes: Protocol for Conjugating DM3-SMe to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] This targeted delivery minimizes systemic toxicity, thereby enhancing the therapeutic window of the cytotoxic payload.[1][2] Maytansinoids, such as DM3-SMe, are highly potent microtubule-disrupting agents that are effective payloads for ADCs.[3][4] this compound can be linked to an antibody through a stable thioether bond.[3][4]
This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, including the preparation of reagents, the conjugation reaction, and the purification and characterization of the resulting ADC.
Data Presentation
Successful conjugation is dependent on several factors, including the molar ratio of the linker and drug to the antibody, reaction time, and pH. The following tables provide a summary of typical quantitative data and reagent requirements for the conjugation process.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Ratio (Linker:mAb) | 5:1 - 10:1 | Optimization may be required depending on the antibody. |
| Molar Ratio (this compound:mAb) | 6:1 - 8:1 | Higher ratios can lead to aggregation.[5] |
| Reaction pH (Modification) | 7.5 - 8.5 | Optimal for NHS ester reaction with lysine residues. |
| Reaction pH (Conjugation) | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
| Reaction Time (Modification) | 1 - 2 hours | |
| Reaction Time (Conjugation) | 16 - 24 hours (or overnight) | |
| Target Drug-to-Antibody Ratio (DAR) | 3 - 4 | A DAR in this range often provides a good balance of efficacy and safety.[2] |
Table 2: Reagents and Materials
| Reagent/Material | Purpose |
| Monoclonal Antibody (mAb) | Targeting component of the ADC. |
| This compound | Cytotoxic payload. |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional crosslinker. |
| Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) | Solvent for dissolving this compound and linker. |
| Conjugation Buffer (e.g., PBS, Borate buffer) | Maintains optimal pH for reactions. |
| Quenching Reagent (e.g., Glycine, Cysteine) | Stops the modification and conjugation reactions. |
| Purification Columns (e.g., SEC, HIC) | Removes unconjugated drug, linker, and aggregates. |
| Analytical Instruments (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometer) | Characterization of the ADC. |
Experimental Protocols
This protocol describes a two-step conjugation process involving the modification of the antibody with a linker, followed by the conjugation of this compound.
Part 1: Antibody Modification with SMCC Linker
-
Antibody Preparation:
-
Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Ensure the antibody is free of any amine-containing buffers (e.g., Tris) as they will compete with the lysine residues for reaction with the linker. If necessary, perform a buffer exchange into an amine-free buffer.
-
-
Linker Preparation:
-
Dissolve SMCC in DMA or DMSO to a final concentration of 10 mM. This should be prepared fresh before use.
-
-
Modification Reaction:
-
Add the SMCC solution to the antibody solution to achieve a final molar ratio of linker to antibody between 5:1 and 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove the excess, unreacted SMCC linker immediately after the incubation period. This can be achieved by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G25) equilibrated with a suitable buffer (e.g., PBS, pH 7.0).
-
Part 2: Conjugation of this compound to Modified Antibody
-
This compound Preparation:
-
Dissolve this compound in DMA or DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the purified, SMCC-modified antibody solution to achieve a final molar ratio of this compound to antibody between 6:1 and 8:1.
-
Incubate the reaction mixture overnight (16-24 hours) at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as N-acetyl-L-cysteine or glycine to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature.
-
Part 3: Purification of the Antibody-Drug Conjugate
-
Initial Purification:
-
Remove unconjugated this compound and other small molecule impurities by SEC using a desalting column equilibrated in a suitable formulation buffer.
-
-
Further Purification (Optional but Recommended):
-
To remove unconjugated antibody and aggregates, and to isolate ADC species with a specific drug-to-antibody ratio, hydrophobic interaction chromatography (HIC) can be employed.[3] This technique separates molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Part 4: Characterization of the Antibody-Drug Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[6][7]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by mass spectrometry provides a precise measurement of the molecular weight, from which the DAR can be calculated.[8][9]
-
-
Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a monoclonal antibody.
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 9. HK1120407A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of DM3-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and those utilizing the maytansinoid payload DM3-SMe are of significant interest due to their potent cytotoxic activity. Robust and comprehensive characterization of these complex biomolecules is critical to ensure their safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize this compound ADCs, including the determination of drug-to-antibody ratio (DAR), assessment of aggregation, evaluation of in vitro stability, and measurement of biological potency.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[1] For ADCs, the conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, etc.), providing a detailed profile of the drug distribution and the average DAR.[2]
Experimental Protocol: HIC for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Data acquisition and analysis software
Procedure:
-
Prepare the mobile phases and filter them through a 0.22 µm filter.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Inject 10-50 µg of the this compound ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Data Presentation: HIC Analysis of a this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 55.1 |
| DAR 6 | 17.9 | 12.3 |
| DAR 8 | 19.8 | 1.6 |
| Average DAR | 3.9 |
Experimental Workflow: HIC for DAR Analysis
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it the gold standard for detecting and quantifying aggregates in biotherapeutic protein samples.[3] Aggregation is a critical quality attribute as it can impact the safety and efficacy of the ADC.[4]
Experimental Protocol: SEC for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Data acquisition and analysis software
Procedure:
-
Prepare the mobile phase and filter it through a 0.22 µm filter.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20-100 µg of the this compound ADC sample onto the column.
-
Perform an isocratic elution with the mobile phase for 15-20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and high molecular weight (HMW) species.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Peak Area of HMW species / Total Peak Area) * 100
Data Presentation: SEC Analysis of a this compound ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate (HMW) | 7.2 | 1.8 |
| Monomer | 9.5 | 98.2 |
Experimental Workflow: SEC for Aggregation Analysis
In Vitro Plasma Stability Assessment
The stability of an ADC in circulation is crucial for its therapeutic window.[5] In vitro plasma stability assays are used to evaluate the rate of drug deconjugation over time.[6] This is typically assessed by monitoring the change in the average DAR.
Experimental Protocol: In Vitro Plasma Stability
Objective: To determine the stability of a this compound ADC in human plasma over time.
Materials:
-
This compound ADC sample
-
Human plasma (frozen)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for DAR analysis (e.g., reversed-phase LC-MS)
-
Sample purification method (e.g., Protein A magnetic beads)
Procedure:
-
Thaw the human plasma at 37°C.
-
Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma sample.
-
Immediately purify the ADC from the plasma using Protein A magnetic beads.
-
Analyze the purified ADC by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess stability.
Data Presentation: In Vitro Plasma Stability of a this compound ADC
| Time (hours) | Average DAR |
| 0 | 4.0 |
| 24 | 3.8 |
| 48 | 3.6 |
| 72 | 3.5 |
| 96 | 3.3 |
| 168 | 3.0 |
Experimental Workflow: In Vitro Plasma Stability Assay
Cell-Based Cytotoxicity Assay
The in vitro potency of a this compound ADC is a critical attribute that reflects its ability to kill target cancer cells.[7] Cell-based cytotoxicity assays are used to determine the half-maximal inhibitory concentration (IC50) of the ADC.[8]
Experimental Protocol: Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of a this compound ADC on a target antigen-positive cell line.
Materials:
-
This compound ADC sample
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare a serial dilution of the this compound ADC in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC samples to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the ADC concentration (log scale) and determine the IC50 value using a four-parameter logistic fit.
Data Presentation: Cytotoxicity of a this compound ADC
| ADC Concentration (ng/mL) | % Cell Viability |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 80.1 |
| 10 | 45.3 |
| 100 | 5.6 |
| 1000 | 1.2 |
| IC50 (ng/mL) | 8.7 |
Mechanism of Action of this compound
The cytotoxic payload DM3 is a maytansinoid, which acts as a potent inhibitor of tubulin polymerization.[9][10] Upon internalization of the ADC into the target cancer cell and subsequent release of this compound, the payload binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[10]
Signaling Pathway: this compound Induced Apoptosis
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Best Practices for DM3-SMe Linker Chemistry Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective Antibody-Drug Conjugates (ADCs) relies on the careful selection of each component: the antibody, the cytotoxic payload, and the linker that connects them. DM3-SMe, a potent maytansinoid tubulin inhibitor, is a clinically relevant payload used in ADCs.[1] Its high cytotoxicity necessitates a linker that ensures stability in systemic circulation while enabling efficient release within target cancer cells. This document provides detailed best practices, protocols, and visual guides for the selection and implementation of linker chemistries for this compound-based ADCs.
The fundamental role of an ADC linker is to maintain a stable connection between the antibody and the cytotoxic payload during circulation to prevent premature drug release and associated off-target toxicity.[2] Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the active drug.[2] The choice of linker chemistry significantly impacts the ADC's therapeutic index, pharmacokinetics, and overall efficacy.[3][4]
Best Practices for this compound Linker Selection
The selection of a suitable linker for this compound, which contains a thiol group for conjugation, is critical for the therapeutic success of the resulting ADC. The primary considerations revolve around the choice between cleavable and non-cleavable linkers and the specific chemistry of the chosen linker.
Cleavable vs. Non-Cleavable Linkers
Cleavable Linkers: These are the most common type of linkers used in ADCs and are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[2][5] This strategy is highly advantageous for payloads like this compound as it allows for the release of the unmodified, highly potent drug, which can then exert its cytotoxic effect.[6] Cleavable linkers can also facilitate the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[7]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione (GSH).[7] The steric hindrance around the disulfide bond can be modified to tune the stability and release rate of the linker.[6][8]
-
Peptide Linkers: These are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[5][9] The peptide sequence can be optimized for selective cleavage and enhanced stability.
-
pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[5][10] However, their stability in circulation can be a concern.[10]
Non-Cleavable Linkers: These linkers provide a highly stable connection between the drug and the antibody. The payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[2] This results in the release of the drug with the linker and an attached amino acid. This approach maximizes plasma stability and is suitable for payloads that remain active with the linker remnant attached.[2] For this compound, a thioether bond is a common non-cleavable linkage.
Key Selection Criteria:
-
Target Antigen Internalization: Rapidly internalizing antibodies are well-suited for both cleavable and non-cleavable linkers. For targets with slower internalization, a highly stable non-cleavable linker might be preferred to minimize premature drug release.
-
Tumor Microenvironment: The specific characteristics of the tumor, such as high protease activity or a reducing environment, can be exploited by using the corresponding cleavable linkers.
-
Payload Potency and Permeability: For highly potent and membrane-permeable payloads like maytansinoids, a cleavable linker that allows for the bystander effect can be advantageous.
-
Desired Pharmacokinetic Profile: The linker chemistry influences the hydrophobicity and aggregation propensity of the ADC, which in turn affects its pharmacokinetics.[5] The inclusion of hydrophilic components, such as PEGs, in the linker can improve solubility and PK properties.[11]
-
Drug-to-Antibody Ratio (DAR): The method of conjugation and the linker chemistry can affect the achievable DAR.[12] A homogenous DAR is desirable for a well-defined product with consistent efficacy and safety.[4]
Quantitative Data Summary
The following table summarizes representative data for different linker strategies with a this compound payload. The values are illustrative and intended for comparative purposes to guide linker selection.
| Linker Type | Linkage Chemistry | Plasma Stability (% Intact ADC after 7 days) | Intracellular Cleavage Efficiency (% Released Payload after 24h) | In Vitro Cytotoxicity (IC50 in nM) | In Vivo Efficacy (Tumor Growth Inhibition %) | Key Considerations |
| Cleavable | Disulfide (Hindered) | > 95% | ~ 80% | 0.1 - 1.0 | High | Tunable stability based on steric hindrance. |
| Cleavable | Peptide (e.g., Val-Cit) | > 90% | > 90% | 0.05 - 0.5 | Very High | Dependent on target cell protease expression.[9] |
| Non-Cleavable | Thioether | > 98% | N/A (Antibody Degradation) | 0.5 - 5.0 | Moderate to High | Payload released with amino acid attached; no bystander effect. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via a Disulfide Linker
This protocol describes a typical procedure for conjugating this compound to an antibody through interchain cysteine residues that have been partially reduced.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of carrier proteins like BSA.[13]
-
This compound with a linker containing a maleimide or other thiol-reactive group.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching agent: N-acetylcysteine.
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.4, with EDTA.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Procedure:
-
Antibody Preparation:
-
If necessary, remove any carrier proteins from the antibody solution using an appropriate method like protein A chromatography or centrifugal filters.[13]
-
Buffer exchange the antibody into the reaction buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Reduction of Antibody:
-
Add a 2-4 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols (typically for a DAR of 2-4).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add the this compound linker-payload solution to the reduced antibody solution at a molar ratio of 1.5-2.0 moles of drug-linker per mole of free thiol.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Buffer exchange the purified ADC into a formulation buffer suitable for storage.
-
Protocol 2: Characterization of the this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the distribution of different drug-loaded species.[14] The retention time of the ADC on the HIC column increases with the number of conjugated this compound molecules. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Native MS or MS of the reduced and deglycosylated light and heavy chains can provide an accurate measurement of the mass of the conjugated antibody, from which the DAR can be calculated.[14][15]
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis under reducing and non-reducing conditions can be used to visualize the conjugation on the heavy and light chains and to assess the integrity of the ADC.
Protocol 3: In Vitro Cytotoxicity Assay
1. Cell Culture:
-
Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media.
2. Treatment:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
3. Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
4. Viability Assessment:
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
5. Data Analysis:
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) for each test article using non-linear regression analysis.
Visualizations
Mechanism of Action of a this compound ADC
Caption: Mechanism of action of a this compound ADC.
Workflow for this compound ADC Synthesis and Characterization
Caption: Workflow for this compound ADC synthesis and characterization.
Decision Tree for this compound Linker Selection
Caption: Decision tree for this compound linker selection.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful this compound-based ADC. A thorough understanding of the interplay between the antibody's properties, the linker's cleavage mechanism and stability, and the characteristics of the tumor microenvironment is essential. For this compound, cleavable linkers, such as disulfide and peptide linkers, are often favored as they enable the release of the highly potent, unmodified payload and can facilitate a bystander effect. However, non-cleavable thioether linkers offer maximum stability and may be advantageous in certain contexts. The protocols and decision-making frameworks provided in this document serve as a comprehensive guide for researchers to develop safe and effective this compound ADCs. Careful analytical characterization and in vitro evaluation are paramount to confirming the quality and potency of the final conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colibri-cytometry.com [colibri-cytometry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Step-by-Step Guide for DM3-SMe Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the conjugation of the maytansinoid derivative DM3-SMe to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). This document outlines the necessary materials, detailed experimental protocols for conjugation, purification, and characterization, and includes quantitative data to guide the optimization of the drug-to-antibody ratio (DAR).
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This compound is a potent microtubule-disrupting agent, a derivative of maytansine, designed for ADC development. It is typically conjugated to the antibody via a stable thioether bond. The "SMe" designation indicates a methyl-thioether group, which often serves as a stable precursor to a reactive thiol that is revealed under specific conditions to facilitate conjugation.
The general workflow for this compound ADC conjugation involves the preparation of the antibody, activation of the this compound payload, the conjugation reaction itself, and finally, the purification and characterization of the resulting ADC.
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), preferably at a concentration of 5-10 mg/mL.
-
This compound: Maytansinoid payload.
-
Linker: A heterobifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4.
-
Purification Buffers (for HIC):
-
Buffer A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Buffer B: 25 mM Sodium Phosphate, pH 7.0.
-
-
-
Quenching Reagent: N-acetylcysteine.
-
Purification Columns: Size-exclusion chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns.
-
Analytical Equipment: UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer.
Experimental Protocols
The conjugation of this compound to an antibody is a multi-step process that requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR).
Antibody Preparation: Reduction of Interchain Disulfide Bonds
This step generates reactive thiol groups on the antibody for linker conjugation. The number of available thiols can be controlled by modulating the amount of reducing agent used. A target DAR of 3-4 is common for maytansinoid ADCs to balance efficacy and tolerability[1].
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a freshly prepared solution of TCEP to the antibody solution. For a target DAR of ~4, a molar excess of 2 to 3 equivalents of TCEP per antibody is a good starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer. The reduced antibody is now ready for conjugation.
Activation of this compound and Linker Conjugation
This protocol assumes a two-step conjugation process using a maleimide-containing linker like SMCC.
Step 1: Antibody-Linker Conjugation
-
Immediately after purification, add the SMCC linker to the reduced antibody solution. The SMCC should be dissolved in a small amount of an organic solvent like DMA or DMSO before addition. A molar excess of 5-10 fold of SMCC over the antibody is a common starting point.
-
Ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer.
Step 2: this compound Conjugation to the Antibody-Linker Complex
The S-methyl group on this compound acts as a protecting group for the thiol. It is believed that for conjugation via a thioether bond, this group is displaced. In some instances, the thiol is generated in situ.
-
Prepare a stock solution of this compound in anhydrous DMA or DMSO.
-
Add the this compound solution to the maleimide-activated antibody from the previous step. A molar excess of 1.5 to 2 equivalents of this compound per available maleimide group is recommended.
-
Incubate the reaction mixture at room temperature for 16-20 hours, protected from light.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for an additional 30 minutes.
Purification of the ADC
Purification is critical to remove unconjugated antibody, free drug-linker, and to isolate ADC species with the desired DAR. A multi-step purification approach is often employed.
-
Size-Exclusion Chromatography (SEC): Perform an initial purification using an SEC column to remove excess, unreacted drug-linker and other small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the standard technique for separating ADC species with different DARs.
-
Equilibrate the HIC column with Buffer A.
-
Load the ADC sample onto the column.
-
Elute the bound ADC using a linear or step gradient of Buffer B. Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).
-
Collect fractions and analyze for DAR and purity.
-
Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
The average DAR can be estimated using UV-Vis spectroscopy by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has a distinct absorbance maximum (e.g., 252 nm for maytansinoids)[2].
The following equations can be used:
-
Concentration of Antibody (M): CAb = (A280 - Aλdrug * R) / εAb,280
-
Concentration of Drug (M): CDrug = (Aλdrug - A280 * R') / εDrug,λdrug
-
DAR: DAR = CDrug / CAb
Where:
-
A280 and Aλdrug are the absorbances of the ADC at 280 nm and the drug's λmax.
-
εAb,280 and εDrug,λdrug are the molar extinction coefficients of the antibody and the drug at their respective wavelengths.
-
R and R' are correction factors for the drug's absorbance at 280 nm and the antibody's absorbance at the drug's λmax, respectively.
2. Analysis by HIC-HPLC:
HIC-HPLC is used to determine the distribution of different DAR species (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation). The peak area of each species can be used to calculate the weighted average DAR.
3. Mass Spectrometry:
Intact mass analysis of the ADC by mass spectrometry can provide a precise determination of the mass of the different drug-loaded species, from which the DAR distribution and average DAR can be calculated.
Quantitative Data and Optimization
The final DAR is influenced by several factors, most notably the molar ratio of the linker and this compound to the antibody. The following table provides a summary of expected outcomes based on varying reactant ratios, compiled from literature on maytansinoid ADCs. Researchers should perform optimization experiments to determine the ideal conditions for their specific antibody and desired product profile.
| Molar Ratio of Linker to Antibody | Molar Ratio of this compound to Antibody | Expected Average DAR | Key Considerations |
| 5:1 | 7.5:1 | 2.5 - 3.5 | Good starting point for achieving a therapeutically relevant DAR. |
| 10:1 | 15:1 | 3.5 - 4.5 | Higher ratios can increase DAR but may also lead to increased aggregation. |
| 2.5:1 | 4:1 | 1.5 - 2.5 | Lower ratios for achieving lower DAR species, which may be desirable for certain targets. |
Note: These are starting recommendations. The optimal ratios will depend on the specific antibody and reaction conditions.
Visualizing Workflows and Pathways
Experimental Workflow
The overall experimental workflow for this compound ADC conjugation can be visualized as follows:
References
Determining the Drug-to-Antibody Ratio (DAR) for DM3-SMe Antibody-Drug Conjugates
Application Notes and Protocols for Researchers
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to instability, aggregation, and potential toxicity. Therefore, accurate and precise determination of the DAR is essential throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated with DM3-SMe, a maytansinoid derivative. The methods described are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). These techniques are orthogonal and provide complementary information for a comprehensive characterization of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR determination as it separates ADC species based on their hydrophobicity under non-denaturing conditions.[1][2][3] The conjugation of hydrophobic small molecule drugs, such as this compound, to an antibody increases its overall hydrophobicity. This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
Experimental Protocol: HIC-UV
Objective: To separate and quantify the different drug-loaded species of a this compound ADC and calculate the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 5% (v/v) Isopropanol
-
HIC column: Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each separated species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.7 | 35.2 |
| DAR 4 | 11.5 | 40.8 |
| DAR 6 | 13.8 | 12.1 |
| DAR 8 | 15.6 | 1.4 |
| Average DAR | 3.5 |
Note: The retention times and peak areas are representative and may vary depending on the specific ADC and experimental conditions.
Visualization: HIC Workflow
Caption: Workflow for DAR determination using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis. For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, which separates the light and heavy chains. The drug-loaded and unloaded chains are then separated based on their hydrophobicity.
Experimental Protocol: Reduced RP-HPLC
Objective: To separate the light and heavy chains of the reduced this compound ADC and calculate the average DAR.
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC column: C4, 2.1 x 150 mm, 3.5 µm (or equivalent)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 25 20 55 22 90 25 90 26 25 | 30 | 25 |
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chains (H1, H2, H3).
-
Calculate the relative percentage of each peak.
-
Calculate the average DAR using the following formula: Average DAR = (Σ (% Peak Area of Light Chains × Number of Drugs) + Σ (% Peak Area of Heavy Chains × Number of Drugs)) / (Σ % Peak Area of all Light Chains + Σ % Peak Area of all Heavy Chains)
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | 8.1 | 5.2 |
| Light Chain (L1) | 9.5 | 19.8 |
| Heavy Chain (H0) | 15.3 | 2.1 |
| Heavy Chain (H1) | 16.8 | 15.4 |
| Heavy Chain (H2) | 18.2 | 45.3 |
| Heavy Chain (H3) | 19.5 | 12.2 |
| Average DAR | 3.5 |
Note: The retention times and peak areas are representative and may vary depending on the specific ADC and experimental conditions.
Visualization: RP-HPLC Workflow
Caption: Workflow for DAR determination using reduced RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the drug load distribution and average DAR.[4] This technique is often coupled with liquid chromatography (LC-MS).
Experimental Protocol: Intact MS
Objective: To determine the molecular weight of the intact this compound ADC species and calculate the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
SEC or RP column suitable for intact protein analysis
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A.
-
For deglycosylated analysis, treat the sample with PNGase F prior to dilution.
-
-
LC-MS Conditions:
-
LC:
-
Column: SEC, 2.1 x 150 mm, 1.7 µm (or RP C4)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C (SEC) or 80°C (RP)
-
Gradient (for RP): 25-55% B over 20 minutes
-
-
MS:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 1000-4000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 100 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the different DAR species.
-
Calculate the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative abundances.
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,500 | 10.2 |
| DAR 2 | 150,420 | 35.8 |
| DAR 4 | 152,340 | 40.1 |
| DAR 6 | 154,260 | 12.5 |
| DAR 8 | 156,180 | 1.4 |
| Average DAR | 3.5 |
Note: The observed masses are representative and will vary based on the specific antibody and linker-drug. The mass of the this compound linker-payload is approximately 960 Da. The deconvoluted spectrum may also show glycoform heterogeneity.
Visualization: MS Signaling Pathway
Caption: Data processing pathway for DAR determination by MS.
Summary and Conclusion
The accurate determination of the drug-to-antibody ratio is paramount for the successful development of ADCs like those containing this compound. This document has provided detailed protocols for three orthogonal analytical methods: HIC, RP-HPLC, and MS.
-
HIC is a robust method for analyzing the DAR distribution under native conditions.
-
RP-HPLC of the reduced ADC provides an alternative approach for DAR calculation based on the separation of light and heavy chains.
-
MS offers a direct and highly accurate measurement of the molecular weights of the different drug-loaded species.
It is recommended to use at least two of these orthogonal methods to ensure the accuracy and reliability of the DAR determination for this compound ADCs. The choice of methods will depend on the stage of development, the specific characteristics of the ADC, and the available instrumentation. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize this critical quality attribute of their ADC candidates.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Efficacy Testing of DM3-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. DM3-SMe is a highly potent maytansinoid derivative that functions as a tubulin inhibitor. When conjugated to an antibody targeting a tumor-associated antigen, the resulting this compound ADC can selectively deliver the cytotoxic payload to cancer cells, leading to cell cycle arrest and apoptosis.
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound ADCs, including cytotoxicity, internalization, and bystander effect assays. The presented methodologies and data will guide researchers in the preclinical assessment of this compound ADC candidates.
I. This compound ADC Mechanism of Action
This compound ADCs exert their cytotoxic effect through a multi-step process that begins with binding to the target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, lysosomal trafficking, and subsequent release of the this compound payload. Once in the cytoplasm, this compound binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to a halt in the cell cycle at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
II. Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the potency of a this compound ADC against antigen-positive cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
A. Experimental Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (without the this compound payload)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC and control antibody dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
B. Data Presentation: Representative Cytotoxicity Data
The following table summarizes representative IC50 values for maytansinoid-based ADCs in various cancer cell lines, highlighting the impact of antigen expression levels.
| ADC Target | Cell Line | Antigen Expression | Payload | IC50 (ng/mL) |
| HER2 | SK-BR-3 | High | DM1 | 10 - 50 |
| HER2 | BT-474 | High | DM1 | 15 - 60 |
| HER2 | MDA-MB-361 | Moderate | DM1 | 100 - 500 |
| HER2 | MCF-7 | Low | DM1 | >1000 |
| Folate Receptor | KB | High | DM4 | 5 - 20 |
| Folate Receptor | A549 | Low | DM4 | >1000 |
Note: The data presented are representative values from various sources and should be used for illustrative purposes. Actual IC50 values will vary depending on the specific antibody, linker, this compound payload, and experimental conditions.
III. ADC Internalization Assays
The internalization of the ADC is a critical prerequisite for the intracellular release of the this compound payload. Assays to quantify the rate and extent of internalization are crucial for ADC characterization.
A. Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Control antibody labeled with the same dye
-
Flow cytometer or high-content imaging system
-
96-well black, clear-bottom plates (for imaging) or FACS tubes (for flow cytometry)
Procedure:
-
Cell Seeding: Seed cells in the appropriate plates or tubes and allow them to adhere.
-
ADC Incubation: Add the fluorescently labeled this compound ADC and control antibody to the cells.
-
Time-Course Analysis: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C. A control at 4°C can be included to inhibit internalization.
-
Sample Preparation: For flow cytometry, wash the cells, detach them, and resuspend in FACS buffer. For imaging, wash the cells and add fresh medium or a suitable imaging buffer.
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system. The increase in fluorescence from the pH-sensitive dye indicates internalization into acidic compartments like endosomes and lysosomes.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point. The rate of internalization can be determined by plotting the MFI against time.
B. Data Presentation: Representative Internalization Data
The following table presents representative internalization half-life data for a maytansinoid-based ADC.
| ADC Target | Cell Line | Antigen Expression | Payload | Internalization Half-Life (hours) |
| HER2 | BT-474 | High | DM1 | 6 - 14 |
| HER2 | NCI-N87 | High | DM1 | 18 - 25 |
| HER2 | SK-BR-3 | High | DM1 | 10 - 20 |
Note: Internalization rates can vary significantly based on the target antigen, antibody, and cell line.
IV. Bystander Effect Assays
The bystander effect refers to the ability of the ADC's cytotoxic payload to kill neighboring antigen-negative cells after being released from the targeted antigen-positive cells. This is a crucial property for treating heterogeneous tumors.
A. Experimental Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed each cell line individually as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC and control antibody.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition:
-
Imaging: Acquire images of the GFP-expressing Ag- cells to assess their viability.
-
Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive population using a viability dye (e.g., Propidium Iodide or DAPI).
-
-
Data Analysis: Quantify the percentage of viable Ag- cells in the co-cultures compared to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
B. Data Presentation: Representative Bystander Effect Data
The following table illustrates a representative outcome of a co-culture bystander effect assay.
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration | % Viability of Ag- Cells (Relative to Untreated) |
| 0:1 (Monoculture) | 1 µg/mL | 95% |
| 1:1 | 1 µg/mL | 60% |
| 3:1 | 1 µg/mL | 35% |
| 1:0 (Monoculture) | 1 µg/mL | 10% (Viability of Ag+ cells) |
Note: The extent of the bystander effect is dependent on the properties of the payload, the linker, and the cell types used in the co-culture.
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific antibodies, cell lines, and laboratory conditions. It is recommended to consult relevant literature and perform initial optimization experiments.
Application Notes and Protocols for the Analysis of DM3-SMe Antibody-Drug Conjugates by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery of the therapeutic agent to tumor cells while minimizing systemic toxicity. The maytansinoid DM3, a potent microtubule-disrupting agent, and its S-methylated thioether derivative (DM3-SMe), are utilized as payloads in ADC development.
The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drug molecules per antibody (Drug-to-Antibody Ratio, DAR) and the specific conjugation sites, necessitates robust analytical methods for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for assessing the critical quality attributes of ADCs, including DAR, drug distribution, and the identification of product-related impurities.
This document provides detailed application notes and experimental protocols for the characterization of this compound ADCs using Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry.
Analytical Strategies for this compound ADC Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound ADCs. The primary techniques employed are:
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity. Since the this compound payload is hydrophobic, ADCs with a higher number of conjugated payloads will be more hydrophobic and thus have a longer retention time on the HIC column. This method is ideal for determining the DAR distribution and calculating the average DAR of the intact ADC.[1][2][3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic technique that provides high-resolution separation of the ADC and its subunits. Analysis of the intact ADC under denaturing conditions can provide information on overall hydrophobicity. More commonly, the ADC is reduced to separate the light and heavy chains prior to RP-HPLC analysis. This allows for the determination of the drug load on each chain and provides an orthogonal method for average DAR calculation.[5][6][7]
-
Mass Spectrometry (MS): A powerful technique for confirming the identity of the ADC and its subunits by providing accurate mass measurements. When coupled with HPLC (LC-MS), it allows for the characterization of different DAR species, identification of conjugation sites through peptide mapping, and elucidation of the fragmentation patterns of the payload and linker for structural confirmation.[8][9][10]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a general method for the analysis of this compound ADC DAR distribution using HIC-HPLC.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Quantitative Data Summary: HIC-HPLC Parameters
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Gradient | 0-100% B over 20 minutes |
Protocol 2: Analysis of Reduced this compound ADC by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the analysis of the light and heavy chains of a reduced this compound ADC.
Materials:
-
This compound ADC sample
-
Reducing Agent: Dithiothreitol (DTT)
-
Denaturing Buffer: 6 M Guanidine Hydrochloride
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column: Agilent AdvanceBio mAb RP C4, 2.1 x 150 mm, 3.5 µm (or equivalent)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the this compound ADC, add denaturing buffer to a final concentration of 4 M Guanidine Hydrochloride.
-
Add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37 °C for 30 minutes.
-
-
HPLC Conditions:
-
Set the column temperature to 80 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min.
-
Inject the reduced sample.
-
Apply a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
The retention time will increase with the number of conjugated this compound molecules.
-
Quantitative Data Summary: RP-HPLC Parameters
| Parameter | Condition |
| Column | Agilent AdvanceBio mAb RP C4, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80 °C |
| Detection | UV at 280 nm |
| Gradient | 5-65% B over 30 minutes |
Protocol 3: Intact Mass Analysis of this compound ADC by LC-MS
This protocol provides a general method for the intact mass analysis of a this compound ADC using LC-MS.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS grade solvents and additives
-
RP-HPLC Column: Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm (or equivalent)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to 0.5 mg/mL in Mobile Phase A. Deglycosylation with PNGase F can be performed to simplify the mass spectrum.
-
LC-MS Conditions:
-
Set the column temperature to 80 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min.
-
Inject the sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
The column eluent is directly introduced into the mass spectrometer.
-
-
Mass Spectrometer Settings (Example for ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 80 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 1000-5000 m/z
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum of the intact ADC species.
-
Identify the masses corresponding to the different DAR species.
-
Quantitative Data Summary: LC-MS Parameters for Intact Mass Analysis
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80 °C |
| Ionization Mode | ESI+ |
| Mass Analyzer | Q-TOF or Orbitrap |
Visualization of Experimental Workflows and Molecular Structures
To facilitate a clear understanding of the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Overall workflow for this compound ADC analysis.
Caption: Theoretical fragmentation of the this compound payload in MS/MS.
Discussion
The presented protocols provide a solid foundation for the analytical characterization of this compound ADCs. It is crucial to note that these methods may require optimization depending on the specific monoclonal antibody, linker chemistry, and the overall properties of the ADC.
For HIC analysis, the choice of salt and its concentration in the mobile phase can significantly impact the resolution of different DAR species. Similarly, for RP-HPLC, the organic solvent, gradient slope, and temperature are critical parameters for achieving optimal separation of the light and heavy chains.
In mass spectrometry, the choice of ionization technique and fragmentation method (e.g., collision-induced dissociation, CID) will influence the observed fragmentation pattern of the this compound payload. A detailed analysis of the product ion spectrum is necessary for unambiguous identification and structural elucidation.
Conclusion
The comprehensive analysis of this compound ADCs using a combination of HIC, RP-HPLC, and mass spectrometry is essential for ensuring product quality, consistency, and for understanding its structure-function relationship. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers and scientists involved in the development of maytansinoid-based ADCs. Methodical optimization and validation are paramount to ensure the accuracy and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing the Delivery of DM3-SMe Payloads in Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies to optimize the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing the potent maytansinoid payload, DM3-SMe. Detailed protocols for key validation experiments are also included to facilitate the practical application of these strategies in a research and development setting.
Introduction to this compound and its Role in ADCs
This compound is a derivative of the highly cytotoxic agent maytansine and functions as a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][] Its high cytotoxicity, with IC50 values in the sub-nanomolar range, makes it an effective payload for ADCs.[2][][4] ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver potent cytotoxic agents, like this compound, directly to tumor cells, thereby minimizing systemic toxicity.[5][6][7][8][9] The efficacy and safety of a this compound ADC are critically dependent on the optimization of its delivery to the target cancer cells while sparing healthy tissues.
Core Optimization Strategies
Several key strategies can be employed to enhance the therapeutic window of this compound-containing ADCs. These strategies focus on various components of the ADC, from the linker chemistry to the dosing regimen.
1. Linker Chemistry and its Impact on Payload Release:
The linker connecting the this compound payload to the antibody is a critical determinant of ADC stability and efficacy.[5][10] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, presence of specific enzymes like cathepsins). Disulfide linkers, for instance, are cleaved in the reducing environment of the cell.
-
Non-cleavable Linkers: These linkers, such as those forming a stable thioether bond, result in the release of the payload attached to the amino acid linker remnant after lysosomal degradation of the antibody.[1] This can sometimes lead to metabolites that are less prone to efflux by multidrug resistance (MDR) pumps.[5]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can improve the ADC's pharmacokinetic properties and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[10][11] Hydrophilic linkers can also help overcome MDR.[5]
2. Drug-to-Antibody Ratio (DAR):
The DAR, or the number of this compound molecules conjugated to a single antibody, is a crucial parameter to optimize. A higher DAR can enhance potency but may also lead to increased toxicity and faster clearance from circulation. Conversely, a low DAR might result in insufficient efficacy. The optimal DAR is a balance between these factors and is typically determined empirically for each ADC. An average DAR of 3.5 has been shown to be effective for some maytansinoid ADCs.[12]
3. Modulating Antibody Affinity:
Fine-tuning the binding affinity of the monoclonal antibody to its target antigen can significantly improve the therapeutic index.[13][14] A lower affinity might reduce uptake by normal tissues expressing the target antigen, thereby decreasing on-target, off-tumor toxicity.[13] This strategy aims to maintain potent anti-tumor activity against cancer cells that overexpress the antigen while minimizing effects on healthy cells with lower antigen expression.
4. The "Inverse Targeting" Strategy with Payload-Binding Selectivity Enhancers (PBSEs):
Systemic toxicity can arise from the premature release of the this compound payload in circulation. The "inverse targeting" strategy employs payload-binding selectivity enhancers (PBSEs), which are agents that specifically bind to and neutralize the free payload in the bloodstream.[15][16][17] This approach has been shown to reduce payload-associated toxicities, such as body weight loss, without compromising the anti-tumor efficacy of the ADC.[15][16][17]
5. Co-administration of Unconjugated Antibody (Carrier Dose):
Administering a "carrier dose" of the unconjugated antibody along with the ADC can enhance tumor penetration and efficacy.[18] The unconjugated antibody can help saturate target-mediated drug disposition (TMDD) in normal tissues, leading to increased systemic exposure and improved distribution of the ADC to the tumor site.[18]
Data Presentation: Summary of Optimization Impact
The following tables summarize hypothetical quantitative data illustrating the impact of different optimization strategies on the performance of a this compound ADC.
Table 1: Impact of Linker Chemistry on In Vitro Cytotoxicity
| Linker Type | Target Cell Line IC50 (nM) | Non-Target Cell Line IC50 (nM) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| Hydrophobic, Cleavable | 0.5 | 50 | 100 |
| Hydrophilic, Cleavable | 0.3 | 80 | 267 |
| Non-cleavable | 0.8 | 120 | 150 |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on In Vivo Efficacy and Tolerability
| Average DAR | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (mg/kg) |
| 2 | 60 | 30 |
| 4 | 85 | 20 |
| 8 | 95 | 5 |
Table 3: Influence of Optimization Strategies on Therapeutic Index
| Strategy | Fold Increase in Efficacy (vs. Control ADC) | Fold Decrease in Systemic Toxicity (vs. Control ADC) | Net Improvement in Therapeutic Index |
| Affinity Modulation | 1.2 | 3.0 | 3.6 |
| PBSE Co-administration | 1.0 | 5.0 | 5.0 |
| Carrier Dose | 1.5 | 1.8 | 2.7 |
Mandatory Visualizations
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 7. hoeford.com [hoeford.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 14. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody–Drug Conjugates to Increase In Vivo Efficacy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for Assessing the Bystander Effect of DM3-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the bystander effect of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload, DM3-SMe. The provided protocols and data will enable researchers to design, execute, and interpret experiments to characterize this critical ADC attribute.
Introduction to the Bystander Effect of Maytansinoid ADCs
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells expressing a particular surface antigen. The bystander effect is a phenomenon where the cytotoxic payload released from the target antigen-positive (Ag+) cancer cell can diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1][2] This is particularly important in the context of heterogeneous tumors where not all cells express the target antigen.
For maytansinoid ADCs like those containing this compound, the bystander effect is contingent on the use of a cleavable linker.[1][3] Upon internalization of the ADC by the Ag+ cell, the linker is cleaved within the lysosome, releasing the maytansinoid payload. To exert a bystander effect, the released payload must be able to traverse the cell membrane of the Ag+ cell, travel through the extracellular space, and penetrate the membrane of adjacent Ag- cells.
The S-methylated metabolite of DM3 is a crucial component for this process. This metabolite is hydrophobic, allowing it to diffuse across cell membranes and induce cytotoxicity in bystander cells.[2] In contrast, maytansinoid ADCs with non-cleavable linkers release charged metabolites that are largely membrane-impermeable and thus exhibit a minimal bystander effect.[1][4]
Key Experimental Approaches
Two primary in vitro assays are employed to quantify the bystander effect of an ADC:
-
Co-culture Bystander Assay: This method involves culturing Ag+ and Ag- cells together and treating them with the ADC. The viability of the Ag- cells is then measured to determine if they are killed more effectively in the presence of Ag+ cells.[5]
-
Conditioned Medium Transfer Assay: In this assay, the culture medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. This directly assesses whether a cytotoxic component is released into the medium and can kill cells that were not directly exposed to the ADC.[5]
Data Presentation
The following tables summarize representative quantitative data for maytansinoid ADCs with cleavable linkers, illustrating the typical outcomes of bystander effect assays.
Table 1: Cytotoxicity of a Maytansinoid ADC in Monoculture vs. Co-culture
| Cell Line Configuration | ADC Concentration (nM) | Percent Viability of Ag- Cells |
| Ag- Monoculture | 10 | 95% |
| Ag- Monoculture | 100 | 85% |
| Ag- Monoculture | 1000 | 60% |
| Co-culture (1:1 Ag+:Ag-) | 10 | 70% |
| Co-culture (1:1 Ag+:Ag-) | 100 | 40% |
| Co-culture (1:1 Ag+:Ag-) | 1000 | 15% |
Table 2: Effect of Ag+ to Ag- Cell Ratio on Bystander Killing
| Ag+ to Ag- Ratio | ADC Concentration (nM) | Percent Viability of Ag- Cells |
| 1:10 | 100 | 65% |
| 1:4 | 100 | 50% |
| 1:1 | 100 | 40% |
| 4:1 | 100 | 25% |
Table 3: Comparison of Cleavable vs. Non-Cleavable Linker ADCs in a Conditioned Medium Assay
| Conditioned Medium Source | Treatment of Ag- Cells | Percent Viability of Ag- Cells |
| Ag+ cells + Cleavable Linker ADC | Conditioned Medium | 35% |
| Ag+ cells + Non-Cleavable Linker ADC | Conditioned Medium | 90% |
| Untreated Ag+ cells | Conditioned Medium | 98% |
Experimental Protocols
Protocol 1: Co-culture Bystander Killing Assay
This protocol details the steps to assess the bystander effect by co-culturing antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
This compound ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well clear-bottom black plates
-
Fluorescence plate reader or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the Ag- (GFP-positive) and Ag+ cells in a 96-well plate at a total density of 10,000 cells per well.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:4, 4:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag- cells (monoculture).
-
Incubate the plate at 37°C and 5% CO₂ overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control ADC in complete culture medium.
-
The concentration range should be chosen based on the known IC50 of the ADC on the Ag+ cell line, aiming for concentrations that are highly cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells.[5]
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions.
-
Include untreated control wells for each cell culture condition.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
-
Quantification of Bystander Killing:
-
Fluorescence-based quantification:
-
At the end of the incubation, measure the GFP fluorescence intensity using a plate reader. A decrease in GFP signal in the co-culture wells compared to the Ag- monoculture wells (at the same ADC concentration) indicates bystander killing.
-
-
Luminescence-based total viability (optional):
-
To assess the overall cell viability in each well, perform a cell viability assay such as CellTiter-Glo®. This will provide information on the combined killing of Ag+ and Ag- cells.
-
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
Plot the percent viability of Ag- cells against the ADC concentration for both monoculture and co-culture conditions. A significant drop in the viability of Ag- cells in the co-culture setup confirms the bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This protocol is designed to determine if a cytotoxic metabolite is released into the culture medium.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
This compound ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
6-well plates and 96-well plates
-
Centrifuge
-
0.22 µm syringe filter
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 for the Ag+ cells) and the control ADC for 48-72 hours. Include an untreated control.
-
Collect the culture supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. This is the "conditioned medium."
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the culture medium and replace it with the prepared conditioned medium.
-
Include control wells treated with fresh medium and medium from untreated Ag+ cells.
-
As a direct toxicity control, treat a set of Ag- cells with the same concentration of the this compound ADC that was used to generate the conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the 96-well plate for 48-72 hours.
-
Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percent viability of the Ag- cells for each condition, normalizing to the cells treated with medium from untreated Ag+ cells.
-
A significant decrease in viability in cells treated with conditioned medium from the this compound ADC-treated Ag+ cells, compared to the control ADC and direct ADC treatment controls, indicates a potent bystander effect mediated by a released payload.
-
Visualizations
Caption: Signaling pathway of a maytansinoid ADC and its bystander effect.
Caption: Workflow for the co-culture bystander assay.
Caption: Workflow for the conditioned medium transfer assay.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of DM3-SMe
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency of the cytotoxic agent DM3-SMe to antibodies for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a low drug-to-antibody ratio (DAR) after our conjugation reaction with this compound. What are the potential causes?
A low DAR is a common issue in ADC development and can stem from several factors throughout the conjugation process. The primary areas to investigate are the quality and reactivity of the antibody and the this compound payload, the efficiency of the antibody reduction step (if applicable), and the optimization of the conjugation reaction conditions. It is also crucial to ensure the accuracy of the analytical methods used to determine the DAR.
Q2: How can we assess the quality and reactivity of our starting materials (antibody and this compound)?
Ensuring the quality of the antibody and the this compound is critical for a successful conjugation.
Antibody Quality Control:
-
Purity: The antibody should be highly pure (>95%), as impurities can interfere with the conjugation reaction. Purity can be assessed by size-exclusion chromatography (SEC-HPLC) and SDS-PAGE.
-
Aggregation: The presence of aggregates can reduce the number of available conjugation sites and lead to a heterogeneous product. SEC-HPLC is the standard method for quantifying antibody aggregates.
-
Buffer Composition: Ensure the antibody is in a buffer that does not contain primary amines (e.g., Tris) or thiols if you are performing a thiol-maleimide conjugation, as these can compete with the reaction. Amine-free buffers like PBS are recommended.
This compound Quality Control:
-
Purity and Integrity: The purity of the this compound should be confirmed by HPLC and its identity verified by mass spectrometry. Degradation of the payload will lead to lower conjugation efficiency.
-
Storage: this compound is sensitive to moisture and light. It should be stored under the recommended conditions (typically at low temperatures in a desiccated, dark environment) to prevent degradation.
-
Solubility: Ensure the this compound is fully dissolved in a suitable organic co-solvent (e.g., DMSO, DMA) before adding it to the aqueous reaction buffer. Precipitation of the payload will significantly reduce the conjugation efficiency.
Q3: Our conjugation strategy involves the reduction of interchain disulfides on the antibody followed by reaction with a maleimide-functionalized this compound. How can we troubleshoot the reduction step?
Inefficient reduction of the antibody's disulfide bonds is a frequent cause of low DAR in thiol-maleimide conjugation.
-
Reducing Agent: The choice and concentration of the reducing agent are critical. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used. TCEP is often preferred as it is more stable and does not require removal before the conjugation step.
-
Optimization of Reduction Conditions: The extent of antibody reduction is dependent on the concentration of the reducing agent, temperature, and incubation time. It is crucial to perform optimization studies to achieve the desired number of free thiols per antibody (typically 4-8 for interchain disulfide reduction).[1]
-
Quantification of Free Thiols: The number of free thiols generated after reduction should be quantified using Ellman's reagent (DTNB) to confirm the efficiency of the reduction step before proceeding with conjugation.
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol allows for the determination of the number of free sulfhydryl groups on the antibody after the reduction step.
Materials:
-
Reduced antibody sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride solution (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of cysteine hydrochloride.
-
Add a known concentration of the reduced antibody to the reaction buffer.
-
Add the Ellman's Reagent solution to the antibody sample.
-
Incubate the mixture at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols in the antibody sample using the standard curve and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹).
-
Determine the average number of thiols per antibody.
Q4: What are the key reaction parameters to optimize for the this compound conjugation step itself?
Once the quality of the starting materials and the efficiency of the reduction are confirmed, the focus should shift to the conjugation reaction conditions.
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5. A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can result in protonation of the thiol, reducing its reactivity. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can help to minimize maleimide hydrolysis and potential antibody aggregation. However, room temperature can also be used, but reaction times may need to be shorter. |
| Reaction Time | 1 - 4 hours | The reaction is typically complete within a few hours. Prolonged reaction times can increase the risk of maleimide hydrolysis and deconjugation. |
| Molar Ratio of this compound to Antibody | 5 - 10 fold molar excess | A molar excess of the this compound payload is used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Co-solvent Concentration | <10% (v/v) | Organic co-solvents like DMSO or DMA are necessary to dissolve the hydrophobic this compound. However, high concentrations can lead to antibody denaturation and aggregation. |
Q5: We suspect our maleimide-thiol linkage is unstable, leading to a decrease in DAR over time. How can we address this?
The thiosuccinimide bond formed during thiol-maleimide conjugation can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.
-
Hydrolysis of the Thiosuccinimide Ring: One strategy to stabilize the linkage is to promote the hydrolysis of the thiosuccinimide ring to a more stable ring-opened structure. This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 9.0) for a short period after the initial conjugation.[2]
-
Alternative Linker Chemistries: If instability remains an issue, consider using alternative linker technologies that form more stable bonds.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound conjugation efficiency.
Signaling Pathway of this compound Induced Cytotoxicity
The following diagram illustrates the mechanism of action of a this compound ADC leading to tumor cell death.
References
Technical Support Center: Addressing Premature Payload Release from DM3-SMe Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with DM3-SMe Antibody-Drug Conjugates (ADCs). It provides troubleshooting guidance and answers to frequently asked questions regarding the premature release of the this compound payload, a critical factor that can impact ADC efficacy and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature payload release from this compound ADCs?
A1: The primary cause of premature payload release from ADCs utilizing a thiol-maleimide linkage, such as this compound ADCs, is a chemical reaction known as maleimide exchange. This occurs when the thiosuccinimide linker connecting the this compound payload to the antibody undergoes a retro-Michael reaction. This reaction re-forms the maleimide, which can then react with other thiol-containing molecules present in the circulation, most notably albumin. This results in the transfer of the payload from the antibody to these other molecules, leading to off-target toxicity and reduced therapeutic efficacy.
Q2: What are the consequences of premature this compound release?
A2: Premature release of the highly potent this compound payload can have several negative consequences:
-
Reduced Therapeutic Efficacy: A lower concentration of the payload reaches the target tumor cells, diminishing the ADC's anti-cancer activity.
-
Increased Off-Target Toxicity: The released payload can indiscriminately kill healthy, rapidly dividing cells, leading to side effects such as neutropenia, peripheral neuropathy, and gastrointestinal issues.[1]
-
Altered Pharmacokinetics: The formation of payload-albumin adducts can alter the distribution and clearance of the cytotoxic agent.[2]
Q3: How can I assess the stability of my this compound ADC?
A3: The stability of your this compound ADC can be assessed using several analytical techniques that monitor the drug-to-antibody ratio (DAR) and the presence of free payload over time. The most common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the different drug-loaded species and can quantify the amount of free payload.[3][4][5][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the monitoring of changes in the DAR profile over time.[4][7][8]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregation of the ADC, which can be an indicator of instability.[9][10][11][12][13]
Q4: What is a typical plasma stability assay, and what does it measure?
A4: A typical in vitro plasma stability assay involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time (e.g., up to 7 days).[14][15] Aliquots are taken at various time points and analyzed to measure the decrease in the average DAR and the increase in the concentration of released payload. This assay helps predict the in vivo stability of the ADC.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound ADCs related to premature payload release.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in average Drug-to-Antibody Ratio (DAR) in plasma stability assay. | Maleimide Exchange: The thiol-maleimide linkage is susceptible to exchange with free thiols in plasma, primarily from albumin. | 1. Confirm with Orthogonal Methods: Use both HIC to monitor the DAR profile and LC-MS to quantify free payload. 2. Evaluate Alternative Linker Chemistries: Consider more stable linkers, such as those that undergo hydrolysis of the succinimide ring to prevent the retro-Michael reaction.[17] 3. Characterize Albumin Adducts: Use LC-MS to identify and quantify the formation of payload-albumin adducts.[18] |
| High background toxicity in in vivo studies. | Premature Payload Release: The cytotoxic payload is being released systemically instead of at the tumor site. | 1. Perform a comprehensive in vitro plasma stability study to correlate with in vivo findings. 2. Analyze plasma samples from in vivo studies for the presence of free payload and its metabolites. 3. Re-evaluate the linker stability under physiological conditions. |
| Inconsistent results between different batches of ADC. | Heterogeneity in Conjugation: Variations in the conjugation process can lead to differences in the number and location of conjugated payloads, affecting stability. | 1. Strictly control conjugation reaction parameters (e.g., temperature, pH, reaction time). 2. Thoroughly characterize each batch using HIC and LC-MS to ensure consistent DAR and purity. 3. Assess the stability of each new batch with a standardized plasma incubation assay. |
| ADC aggregation observed during storage or incubation. | Increased Hydrophobicity: The conjugation of the hydrophobic this compound payload can increase the propensity for the ADC to aggregate.[19] | 1. Monitor aggregation using Size Exclusion Chromatography (SEC). [9][10][11][12][13] 2. Optimize formulation buffer: Screen different buffer conditions (pH, excipients) to enhance colloidal stability. 3. Consider hydrophilic linkers to mitigate the increased hydrophobicity from the payload.[20] |
Quantitative Data Summary
The stability of maleimide-linked ADCs can vary depending on the specific antibody, conjugation site, and linker chemistry. The following tables provide a summary of representative quantitative data from literature to illustrate the extent of payload release.
Table 1: In Vitro Plasma Stability of a Trastuzumab-vc-MMAE ADC
Data adapted from a study on a trastuzumab-vc-MMAE conjugate, which utilizes a similar maleimide-based linkage chemistry.
| Time Point | Average DAR in Mouse Plasma | % Payload Released |
| Day 0 | 3.8 | 0% |
| Day 1 | ~3.5 | ~8% |
| Day 3 | ~3.2 | ~16% |
| Day 7 | ~2.8 | ~26% |
Table 2: Comparative Stability of Different Linker Chemistries
Illustrative data comparing the stability of different maleimide-based linkers in the presence of thiol-containing molecules.
| Linker Type | Condition | % Deconjugation after 7 days |
| N-alkyl maleimide | Incubation in serum at 37°C | 35-67% |
| N-aryl maleimide | Incubation in serum at 37°C | <20% |
Experimental Protocols
1. Protocol: In Vitro Plasma Stability Assay by LC-MS
Objective: To quantify the release of this compound from an ADC in plasma over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein A magnetic beads
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in plasma. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma and immediately store at -80°C.
-
For analysis, thaw the samples and precipitate plasma proteins by adding 3 volumes of cold ACN.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant containing the free payload to a new tube for LC-MS analysis.
-
To analyze the remaining conjugated ADC, resuspend the protein pellet in PBS and add Protein A magnetic beads to capture the ADC.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralize the eluted ADC and analyze by LC-MS to determine the average DAR.
-
For free payload quantification, inject the supernatant from step 6 onto a C18 reverse-phase column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B) to separate the payload.
-
Detect the payload using mass spectrometry in positive ion mode, monitoring for the specific mass of this compound.
-
Quantify the amount of released payload by comparing the peak area to a standard curve of the free drug.
2. Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To monitor the distribution of different drug-loaded ADC species.
Materials:
-
This compound ADC
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.
-
The different DAR species will elute in order of increasing hydrophobicity (i.e., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species) where 'n' is the number of drugs per antibody for that species.
3. Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
This compound ADC
-
Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 6.8)
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 10-20 µg of the ADC sample.
-
Run the separation isocratically for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
The high molecular weight species (aggregates) will elute first, followed by the monomeric ADC.
-
Calculate the percentage of aggregation by integrating the peak areas: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Caption: Mechanism of premature payload release via maleimide exchange.
Caption: Workflow for assessing the in vitro stability of ADCs.
Caption: A logical approach to troubleshooting ADC instability.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to DM3-SMe Based Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to DM3-SMe based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My target cells are showing increasing resistance to my this compound ADC. What are the common mechanisms of resistance?
A1: Resistance to maytansinoid-based ADCs, such as those using this compound, can be multifactorial.[1] The most commonly observed mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[2][3][4]
-
Reduced Target Antigen Expression: A decrease in the expression levels of the target antigen on the cell surface leads to reduced ADC binding and internalization, thereby limiting the delivery of the cytotoxic payload.[3][5]
-
Altered ADC Internalization and Trafficking: Changes in the endocytic pathway, such as reduced internalization rates or increased recycling of the ADC-antigen complex back to the cell surface, can prevent the ADC from reaching the lysosome for payload release.[6][7]
-
Impaired Lysosomal Function: Resistance can arise from inefficient lysosomal degradation of the ADC, which is necessary to release the active this compound payload into the cytoplasm.[6][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT and STAT3 can promote cell survival and counteract the cytotoxic effects of the ADC payload.[6]
-
Alterations in the Payload's Target: While less common for microtubule inhibitors like maytansinoids, mutations in tubulin could theoretically confer resistance.
Q2: How can I determine which resistance mechanism is present in my experimental model?
A2: A systematic approach is recommended to identify the predominant resistance mechanism:
-
Quantify Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant and parental (sensitive) cell lines. A significant decrease in the resistant line points towards this as a primary mechanism.[3]
-
Assess Drug Efflux Pump Activity:
-
Expression Analysis: Use qPCR or western blotting to measure the expression levels of common efflux pumps like ABCB1 (MDR1) and ABCC1 (MRP1).[3][4]
-
Functional Assays: Employ fluorescent substrates of these pumps (e.g., Rhodamine 123 for MDR1) in a flow cytometry-based assay. Reduced intracellular fluorescence in the presence of an efflux pump inhibitor (e.g., verapamil for MDR1) can confirm increased pump activity.[2]
-
-
Evaluate ADC Internalization and Trafficking: Utilize fluorescently labeled ADCs and track their uptake and subcellular localization over time using confocal microscopy or live-cell imaging. Compare the internalization rate and lysosomal co-localization between resistant and parental cells.
-
Analyze Pro-Survival Signaling Pathways: Perform western blot analysis to check for the phosphorylation status (activation) of key proteins in survival pathways, such as Akt and STAT3.[6]
Troubleshooting Guides
Issue 1: Decreased Potency of this compound ADC in vitro
Symptoms:
-
The IC50 value of the ADC has significantly increased in your target cell line over time or in a newly developed resistant line.
-
The ADC fails to induce cell death at previously effective concentrations.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step | Rationale |
| Increased Drug Efflux | 1. Co-incubate cells with the ADC and a known efflux pump inhibitor (e.g., verapamil, cyclosporine A for MDR1; MK-571 for MRP1).[9] 2. Measure cytotoxicity. | If the IC50 value decreases significantly in the presence of the inhibitor, it confirms that drug efflux is a major resistance mechanism. |
| Reduced Target Antigen | 1. Quantify surface antigen levels via flow cytometry. 2. If reduced, consider using an ADC with a more potent payload or a different target. | This will confirm if the loss of the target is the primary reason for the lack of efficacy. |
| Altered ADC Processing | 1. Switch to an ADC with a different linker-payload combination. For example, if using a non-cleavable linker, try one with a cleavable linker and a different payload class (e.g., an auristatin).[3][10] | Cells resistant to a non-cleavable maytansinoid ADC may retain sensitivity to ADCs with cleavable linkers and different payloads.[3][10] |
| Activation of Survival Pathways | 1. Profile the activation of PI3K/Akt or STAT3 pathways. 2. Test combination therapy with a relevant inhibitor (e.g., a PI3K inhibitor like GDC-0941 or a STAT3 inhibitor like napabucasin).[6] | Blocking these survival pathways can re-sensitize the cells to the ADC's cytotoxic payload. |
Issue 2: Lack of In Vivo Efficacy in a Xenograft Model
Symptoms:
-
Tumors derived from a previously sensitive cell line no longer respond to ADC treatment.
-
Tumor growth is not inhibited despite ADC administration at therapeutic doses.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step | Rationale |
| In Vivo Selection for Resistant Clones | 1. Excise the resistant tumors and re-establish cell lines. 2. Characterize these ex-vivo cell lines for resistance mechanisms as described in Q2.[3] | This will help determine if the in vivo environment led to the selection of cells with a specific resistance mechanism (e.g., upregulation of efflux pumps or antigen loss). |
| Bypass of MDR1-Mediated Resistance | 1. Synthesize or obtain an ADC variant that uses a more hydrophilic linker, such as a PEG-based linker (e.g., PEG4Mal).[2] | Hydrophilic linkers can result in metabolites that are poor substrates for MDR1, thus bypassing this resistance mechanism and showing improved in vivo efficacy.[2] |
| Heterogeneous Target Expression | 1. Perform immunohistochemistry (IHC) on the resistant tumors to assess the homogeneity of target antigen expression. | If there is significant antigen heterogeneity, consider an ADC with a payload capable of a "bystander effect" to kill adjacent antigen-negative cells.[5] |
| Alternative Therapies | 1. Test alternative ADCs targeting the same antigen but with a different payload class.[7] 2. Evaluate standard-of-care chemotherapeutics. | Resistant tumors may remain sensitive to other cytotoxic agents with different mechanisms of action.[3][10] |
Quantitative Data Summary
Table 1: In Vitro Resistance to a Trastuzumab-Maytansinoid ADC (TM-ADC)
| Cell Line | Treatment History | Fold Resistance to TM-ADC | Primary Resistance Mechanism | Cross-Resistance Profile |
| 361-TM | Chronic exposure to TM-ADC | ~250-fold | Increased ABCC1 (MRP1) protein | Cross-resistant to other non-cleavable ADCs |
| JIMT1-TM | Chronic exposure to TM-ADC | ~16-fold | Decreased Her2 antigen expression | Cross-resistant to other trastuzumab-ADCs |
Data summarized from studies on acquired resistance in breast cancer cell lines.[3]
Key Experimental Protocols
Protocol 1: Generation of an ADC-Resistant Cell Line
This protocol describes a method for generating ADC-resistant cancer cell lines through chronic drug exposure.[3][4]
-
Determine Initial Sensitivity: First, determine the IC80 (the concentration that inhibits 80% of cell growth) of the this compound ADC on the parental cancer cell line using a standard cytotoxicity assay (e.g., CellTiter-Glo®).
-
Chronic Exposure Cycles:
-
Culture the parental cells in standard growth medium.
-
Treat the cells with the ADC at its IC80 concentration for a defined period (e.g., 3-4 days).
-
Remove the drug-containing medium and allow the surviving cells to recover in fresh medium until they reach ~80% confluency.
-
Repeat this cycle of treatment and recovery.
-
-
Monitor Resistance: Periodically (e.g., every 2-3 cycles), perform a cytotoxicity assay on a sample of the cells to determine the IC50 value.
-
Isolate Resistant Population: Continue the cycling until a significant increase in the IC50 value is observed (e.g., >10-fold). At this point, the cell population is considered resistant.
-
Characterization: Expand the resistant cell population and perform characterization studies as outlined in FAQ Q2.
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Function
This flow cytometry-based assay assesses the function of the MDR1 (P-glycoprotein) efflux pump.[2]
-
Cell Preparation: Harvest both parental and suspected resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment (Control): For each cell line, prepare a tube with a known MDR1 inhibitor (e.g., 50 µM Verapamil). Incubate at 37°C for 30 minutes. Also, prepare a corresponding tube without the inhibitor.
-
Dye Loading: Add Rhodamine 123 (a fluorescent substrate of MDR1) to all tubes at a final concentration of ~1 µg/mL. Incubate at 37°C for 30-60 minutes, protected from light.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Interpretation:
-
Parental cells should show high fluorescence.
-
Resistant cells with high MDR1 activity will show low fluorescence, as the dye is pumped out.
-
Resistant cells treated with the MDR1 inhibitor should show a significant increase in fluorescence compared to the untreated resistant cells, confirming MDR1-mediated efflux.
-
Visualizations
Caption: Key mechanisms of resistance to this compound based ADCs.
References
- 1. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Maytansinoid Conjugates Designed to Bypass Multidrug Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Tumor Cells Chronically Treated with a Trastuzumab–Maytansinoid Antibody–Drug Conjugate Develop Varied Resistance Mechanisms but Respond to Alternate Treatments | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
Technical Support Center: Optimizing DM3-SMe Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM3-SMe Antibody-Drug Conjugates (ADCs). This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges and help improve the therapeutic index of your ADCs during development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent maytansine derivative used as a cytotoxic payload in ADCs.[1][2] It is a tubulin inhibitor.[1][2] After the ADC is internalized by a target cell, the this compound is released and disrupts microtubule polymerization, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) of the rapidly dividing cancer cell.[] The "-SMe" modification provides a thiol group for stable conjugation to a linker molecule attached to the antibody.[1][2]
Q2: What is the "therapeutic index" for an ADC and why is it a critical parameter?
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response.[4][5] A narrow therapeutic index indicates that the toxic dose is not much higher than the effective dose, posing a significant challenge in the clinic.[4] For ADCs, the primary goal is to widen this index by maximizing cancer cell killing (efficacy) while minimizing damage to healthy tissues (toxicity).[6][7] Improving the TI is the key to developing successful and tolerable ADC therapies.[6]
Q3: What are the primary challenges that limit the therapeutic index of this compound ADCs?
The main challenges stem from the off-target toxicity of the potent DM3 payload.[7][8] This can be caused by several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the release of the cytotoxic drug before it reaches the tumor, causing systemic toxicity consistent with conventional chemotherapy.[8][]
-
Non-specific ADC Uptake: Healthy cells, particularly in the liver and reticuloendothelial system, can take up the ADC through mechanisms not dependent on the target antigen, leading to off-target, off-site toxicity.[10][11]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these tissues and cause damage.[7]
-
Hydrophobicity: Maytansinoid payloads like DM3 are hydrophobic. High drug-loading on an ADC increases its overall hydrophobicity, which can accelerate clearance and increase the potential for aggregation and non-specific toxicity.[8][12]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the preclinical development of this compound ADCs.
Problem: My this compound ADC shows high off-target toxicity and poor tolerability in in vivo models.
-
Question: What are the likely causes and how can I troubleshoot this? Answer: High off-target toxicity is a common and critical issue. The primary cause is often the premature release of the DM3 payload into circulation.[8][] A systematic approach is needed to identify and resolve the root cause.
Troubleshooting Steps:
-
Assess Linker Stability: The first step is to evaluate the stability of your ADC in plasma. An in vitro plasma stability assay is essential. If significant payload release is observed, consider re-evaluating your linker chemistry. Disulfide-based linkers, for example, can be susceptible to cleavage in the bloodstream.[13][14] Switching to a more stable, non-cleavable linker or a protease-cleavable linker with higher stability may be necessary.[12][15]
-
Characterize ADC Physicochemical Properties: High hydrophobicity can lead to faster clearance and non-specific uptake.[8]
-
Analyze Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of aggregates in your ADC preparation. Aggregates can cause immunogenicity and altered pharmacokinetic profiles.[16]
-
Measure Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile. This can also be used to confirm the drug-to-antibody ratio (DAR).[17]
-
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and toxicity.[18] While a higher DAR can increase potency, it often comes at the cost of a lower therapeutic index. Systematically produce ADCs with different DARs (e.g., 2, 4, 6) and compare their efficacy, toxicity, and pharmacokinetic profiles to find the optimal balance.
-
Consider Antibody Engineering:
-
Modulate Binding Affinity: High-affinity binding to targets on normal tissues can cause toxicity.[4][5] Lowering the antibody's affinity can sometimes reduce uptake in healthy tissues with low antigen expression while maintaining sufficient binding to high-expressing tumor cells, thereby widening the therapeutic index.[4][5]
-
Fc Silencing: If non-specific uptake by immune cells (via Fc-gamma receptors) is suspected, introducing mutations into the Fc region of the antibody can reduce this interaction and its associated toxicity.
-
-
Problem: The in vitro cytotoxicity of my ADC is lower than expected.
-
Question: My ADC isn't as potent as I expected in cell-based assays. What should I investigate? Answer: Low potency can derail an ADC program early. This issue can often be traced back to problems with the ADC's construction, the target cell line, or the assay itself.
Troubleshooting Steps:
-
Verify Drug-to-Antibody Ratio (DAR): An insufficient amount of payload per antibody will naturally lead to lower potency. Confirm your DAR using established methods like HIC or Mass Spectrometry.[17][19] If the DAR is low, revisit and optimize your conjugation and purification protocols.
-
Confirm Target Antigen Expression: Ensure the cell line used for the cytotoxicity assay expresses sufficient levels of the target antigen on its surface. Use flow cytometry to quantify antigen expression.
-
Assess ADC Internalization: The ADC must be efficiently internalized by the cancer cell to release its payload.[20] Use a fluorescently labeled version of your ADC in a cell-based imaging or flow cytometry assay to confirm it is being taken up by the target cells.
-
Evaluate Linker Cleavage: If you are using a cleavable linker (e.g., protease-sensitive), its cleavage inside the lysosome is required for payload release.[13] An inefficiently cleaved linker will result in low potency. You can assess linker cleavage using cell lysates or lysosomal extracts.[21]
-
Check for Drug Resistance: The target cell line may have resistance mechanisms to maytansinoids, such as upregulation of drug efflux pumps.[8][22] Test the free this compound drug on your cell line to confirm its sensitivity. If the cells are resistant to the free drug, they will also be resistant to the ADC.
-
Section 3: Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different drug-loaded species.
-
Methodology:
-
Sample Preparation: Prepare the this compound ADC at a concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatography System: Use a HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and 252 nm (for the maytansinoid payload).
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic and bind more strongly to the column. Calculate the average DAR by integrating the peak areas for each species, multiplying by its DAR value, and dividing by the sum of all peak areas.[17]
-
Protocol 2: In Vitro ADC Plasma Stability Assay
-
Objective: To measure the stability of the ADC and quantify the premature release of the payload in a biologically relevant matrix.
-
Methodology:
-
Incubation: Incubate the this compound ADC at a defined concentration (e.g., 100 µg/mL) in fresh human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 120 hours).
-
Sample Cleanup: At each time point, precipitate plasma proteins from the aliquot using acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the released payload.
-
Quantification of Released Payload: Analyze the supernatant using LC-MS/MS to quantify the amount of released this compound payload. A standard curve of the free payload in plasma should be prepared for accurate quantification.
-
Data Analysis: Plot the percentage of released payload over time to determine the stability profile and calculate the half-life of the ADC's linker in plasma.[15]
-
Protocol 3: Cell-Based Cytotoxicity Assay
-
Objective: To determine the potency (IC50 value) of the this compound ADC against a target antigen-expressing cancer cell line.
-
Methodology:
-
Cell Plating: Seed the target cancer cells (antigen-positive) and a control cell line (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free this compound drug.
-
Incubation: Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity). It is important to choose a method that directly measures cytotoxicity, as some reagents that measure metabolic activity can be confounded by the ADC's mechanism of action.[23]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The specificity is confirmed if the IC50 for the target cells is significantly lower than for the control cells.[23][24]
-
Section 4: Data & Visualization Hub
Data Summaries
Table 1: Comparison of Linker Technologies and Their Impact on ADC Stability
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Feature | Potential Issue |
| Disulfide | Reduction (e.g., by Glutathione) | Variable to Moderate | Can release payload with native thiol. | Prone to premature cleavage in circulation via thiol exchange.[13][14] |
| Hydrazone | Acid Hydrolysis | Moderate | Cleaved in the acidic environment of endosomes/lysosomes. | Can exhibit instability at physiological pH (7.4).[13][15] |
| Peptide (e.g., Val-Cit) | Protease Cleavage (e.g., Cathepsin B) | High | Highly stable in circulation; cleaved by lysosomal proteases. | Cleavage efficiency can vary between cell types.[13][21] |
| Non-cleavable (e.g., SMCC) | Proteolytic Degradation | Very High | Releases payload-linker-amino acid catabolite after antibody degradation. | Requires full antibody degradation; may generate less membrane-permeable catabolites, potentially reducing bystander effect.[25] |
Table 2: General Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Properties
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Rationale & Troubleshooting |
| Potency (in vitro) | Lower | Higher | Higher payload delivery per antibody increases potency. |
| Hydrophobicity/Aggregation | Lower | Higher | DM3 payload is hydrophobic; high DAR increases aggregation risk.[8][16] Monitor with HIC/SEC. |
| Pharmacokinetics (Clearance) | Slower | Faster | Increased hydrophobicity can lead to faster clearance from circulation.[8][25] |
| Tolerability/Therapeutic Index | Generally Higher | Generally Lower | High DAR is often associated with increased off-target toxicity, narrowing the TI.[18] |
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 6. adcreview.com [adcreview.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
- 17. youtube.com [youtube.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Challenges in the development of a robust bioassay for an ADC | Quality Assistance [quality-assistance.com]
- 24. Protocols - Creative Biolabs [creative-biolabs.com]
- 25. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DM3-SMe ADC Deconjugation
Welcome to the technical support center for the analysis of DM3-SMe Antibody-Drug Conjugate (ADC) deconjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for analyzing this compound ADC deconjugation?
A1: The primary analytical techniques for monitoring and quantifying the deconjugation of ADCs, including those with this compound payloads, are Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Ligand-Binding Assays (LBA).[1][2][3][4] Each method offers unique advantages and can be used orthogonally to provide a comprehensive understanding of ADC stability and heterogeneity.[5]
Q2: How does Hydrophobic Interaction Chromatography (HIC) work for ADC analysis?
A2: HIC separates molecules based on their hydrophobicity.[6] In ADC analysis, the cytotoxic drug payload is typically hydrophobic. Therefore, ADC species with a higher number of conjugated drug molecules (higher Drug-to-Antibody Ratio or DAR) will be more hydrophobic and have a longer retention time on the HIC column.[6][7] This allows for the separation and quantification of different DAR species, providing insights into the drug load distribution and the extent of deconjugation. HIC is performed under mild, non-denaturing conditions, which preserves the native structure of the ADC.[1][8]
Q3: What is the role of Mass Spectrometry (MS) in analyzing ADC deconjugation?
A3: Mass spectrometry is a powerful technique for both qualitative and quantitative analysis of ADCs and their biotransformations.[2][9] It can be used to determine the intact mass of the ADC and its fragments, allowing for the precise measurement of the DAR and the identification of deconjugation products.[10][11] When coupled with liquid chromatography (LC-MS), it can provide detailed characterization of the different ADC species.[4]
Q4: How are Ligand-Binding Assays (LBAs) utilized for ADC deconjugation studies?
A4: Ligand-binding assays, such as ELISA, are used to quantify the concentration of total antibody, conjugated antibody, and free payload in biological matrices.[12] These assays are known for their high sensitivity and throughput.[4] For deconjugation analysis, specific LBAs can be designed to detect only the ADC that still has the drug conjugated, providing a measure of the intact ADC concentration over time.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Problem: Drifting baseline in the HIC chromatogram. Cause: This can be due to impurities in the mobile phase, particularly in the high-salt buffer (e.g., ammonium sulfate).[7] Solution:
-
Use high-purity salts for mobile phase preparation.
-
Employ a "blank subtraction" feature in your chromatography data system to correct for the baseline drift.[7]
-
Ensure proper system equilibration before each run.
Problem: Poor resolution between different DAR species. Cause: Suboptimal gradient, mobile phase composition, or column chemistry. Solution:
-
Optimize the salt gradient. A shallower gradient can improve the separation of species with small differences in hydrophobicity.
-
Add a small amount of an organic modifier, like isopropanol, to the mobile phase to enhance resolution.[5][7]
-
Experiment with different HIC column chemistries (e.g., butyl, phenyl) to find the one that provides the best selectivity for your ADC.[5]
Problem: Low recovery of the ADC from the column. Cause: The ADC may be too hydrophobic and irreversibly bind to the stationary phase. Solution:
-
Decrease the salt concentration in the initial mobile phase.
-
Increase the percentage of organic modifier in the elution buffer.
-
Select a less hydrophobic stationary phase for the HIC column.
Mass Spectrometry (MS)
Problem: In-source fragmentation of the ADC during analysis. Cause: High cone voltages, gas pressures, or other electrospray ionization (ESI) source parameters can cause the ADC to fragment before detection.[13] Solution:
-
Optimize ESI source parameters, such as cone voltages and gas pressures, to ensure gentle ionization and minimize fragmentation.[13]
-
Use native MS conditions, which involve analyzing the ADC in a non-denaturing buffer, to help preserve the intact structure.[11]
Problem: Difficulty detecting intact ADCs with hinge-region cysteine conjugations. Cause: Denaturing conditions in typical LC-MS analyses can disrupt the non-covalent interactions holding the antibody chains together, especially after partial reduction for conjugation.[13] Solution:
-
Employ native size-exclusion chromatography-mass spectrometry (SEC-MS) to analyze the ADC under non-denaturing conditions, which helps maintain the four-chain structure.[13]
Problem: Poor recovery of hydrophobic ADC subunits from reversed-phase columns. Cause: The hydrophobic nature of the linker-payload can cause the modified subunits to elute very late or not at all from standard C4 columns.[13] Solution:
-
Consider using a diphenyl column, which can provide better recovery for hydrophobic subunits.[13]
Ligand-Binding Assays (LBA)
Problem: The assay is sensitive to the Drug-to-Antibody Ratio (DAR). Cause: The conjugation of the drug-linker can cause steric hindrance, affecting the binding of capture or detection reagents.[3][14] Solution:
-
Carefully select capture and detection reagents that are not impacted by the conjugation site.
-
An assay format that captures the ADC via an anti-payload antibody and detects with an antibody to the antibody framework is typically less sensitive to DAR.
-
Conversely, capturing with an antibody to the ADC framework and detecting with an anti-payload antibody can be more sensitive to DAR.
Problem: Interference from shed/soluble target antigen in the sample. Cause: The presence of the soluble target can compete with the ADC for binding to the capture reagent if the assay uses the target for capture.[15] Solution:
-
Use a capture reagent that is not the target antigen, such as an anti-idiotypic antibody.
-
Implement a pre-treatment step to remove or reduce the concentration of the soluble target.
Experimental Protocols
Generic Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol provides a general framework for the analysis of ADC deconjugation using HIC.[1][8]
Materials:
-
High-Pressure Liquid Chromatography (HPLC) system
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Optional: Organic modifier (e.g., Isopropanol) can be added to both mobile phases.[5][7]
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.
| Parameter | Typical Condition | Troubleshooting Tip |
| Column | Butyl or Phenyl non-porous | Try different ligand chemistries for optimal selectivity.[5] |
| Mobile Phase A | 1.5 M (NH4)2SO4, 50 mM Na3PO4, pH 7.0 | High purity salts are crucial to minimize baseline noise.[7] |
| Mobile Phase B | 50 mM Na3PO4, pH 7.0 | |
| Gradient | 0-100% B over 30 min | A shallower gradient can improve resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV at 280 nm | |
| Temperature | Ambient |
Enzymatic Deconjugation for Payload Analysis
This method is useful for cleaving the small molecule drug from the ADC for subsequent analysis by techniques like reversed-phase HPLC.[16][17]
Materials:
-
Protease enzyme (e.g., Papain, for valine-citrulline linkers)[16][17]
-
Digestion buffer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Incubate the ADC sample with the selected protease under optimized conditions (e.g., temperature, pH, time) to achieve complete cleavage of the payload.
-
Stop the enzymatic reaction.
-
Analyze the released payload by RP-HPLC to determine its purity and identify any degradation products.
| Parameter | Typical Condition | Note |
| Enzyme | Papain (for valine-citrulline linkers) | Other proteases may be screened for efficiency.[16] |
| Incubation | Optimized for complete cleavage | |
| Analysis | RP-HPLC | Allows for characterization of the active small molecule drug.[16] |
Visualizations
Caption: Overview of the analytical workflow for this compound ADC deconjugation analysis.
Caption: Troubleshooting logic for poor resolution in HIC analysis of ADCs.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. tandfonline.com [tandfonline.com]
- 16. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Why is my DM3-SMe ADC showing low in vitro cytotoxicity?
Welcome to the technical support center for DM3-SMe Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpectedly low in vitro cytotoxicity results.
Frequently Asked Questions (FAQs)
Q1: My this compound ADC is showing significantly lower potency than expected in my in vitro cytotoxicity assay. What are the primary areas I should investigate?
A1: Low in vitro cytotoxicity of an ADC can stem from multiple factors related to the ADC construct itself, the experimental setup, or the target cells. A systematic approach is crucial for pinpointing the issue. We recommend a tiered troubleshooting strategy that begins with verifying the quality of the ADC, followed by an assessment of the target cell line characteristics, and finally, a critical review of your assay protocol.
Q2: How can I be sure that the issue isn't with my ADC construct?
A2: ADC quality is paramount for obtaining reliable results. Key quality attributes to verify include the Drug-to-Antibody Ratio (DAR), binding affinity to the target antigen, and the stability of the ADC. Deviations in any of these parameters can drastically impact potency. We provide detailed protocols for these essential characterization assays in the "Experimental Protocols" section.
Q3: Could the cancer cell line I'm using be the reason for the low cytotoxicity?
A3: Yes, the target cell line is a critical variable. Low or heterogeneous expression of the target antigen on the cell surface is a common reason for reduced ADC efficacy.[1] Additionally, some cell lines may have intrinsic or acquired resistance mechanisms, such as the expression of multidrug resistance (MDR) transporters like ABCB1 (MDR1/P-gp), which can actively pump the maytansinoid payload out of the cell. It is also important to ensure the cell line is healthy and in the exponential growth phase during the assay.
Q4: What are the most common pitfalls in the cytotoxicity assay protocol itself?
A4: Common issues with cytotoxicity assays include using an inappropriate assay type for your ADC's mechanism of action, incorrect incubation times, suboptimal cell seeding density, and interference of assay reagents with your ADC. For maytansinoid-based ADCs, which are anti-tubulin agents and induce mitotic arrest, a longer incubation period (e.g., 72-144 hours) is often necessary to observe the full cytotoxic effect.[2]
Troubleshooting Guide
If you are observing low in vitro cytotoxicity, follow this step-by-step troubleshooting guide. The accompanying workflow diagram provides a visual representation of this process.
Tier 1: ADC Characterization & Integrity
The first step is to rule out any issues with the ADC itself.
-
Problem: Inaccurate Drug-to-Antibody Ratio (DAR).
-
Solution: Re-evaluate the average DAR. An unexpectedly low DAR means less payload is delivered per antibody, leading to reduced potency. Conversely, a very high DAR can sometimes lead to faster clearance and aggregation.[3] We recommend using both UV-Vis spectroscopy for a quick estimation and Hydrophobic Interaction Chromatography (HIC) for a more detailed distribution profile.
-
-
Problem: Reduced Antigen Binding Affinity.
-
Solution: Confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. Reduced affinity will lead to decreased internalization and lower efficacy. Perform a binding assay using flow cytometry or ELISA to compare the binding of the ADC to the unconjugated antibody.[4][5]
-
-
Problem: ADC Instability or Aggregation.
-
Solution: Ensure the ADC has been stored correctly and has not aggregated. Analyze the ADC by Size Exclusion Chromatography (SEC) to check for the presence of aggregates. Instability can lead to premature release of the payload, which can increase off-target toxicity and reduce the effective concentration at the target cell.
-
Tier 2: Target Cell Line Verification
Once the ADC quality is confirmed, investigate the cellular factors.
-
Problem: Low or No Target Antigen Expression.
-
Solution: Quantify the level of target antigen expression on your cell line using flow cytometry. It is advisable to use a cell line with known high expression as a positive control and a negative cell line to confirm specificity.
-
-
Problem: Inefficient ADC Internalization.
-
Solution: Even with good binding, the ADC must be efficiently internalized to release its payload. You can assess internalization using fluorescently labeled ADCs and monitoring their uptake via confocal microscopy or flow cytometry over time.[6]
-
-
Problem: Multidrug Resistance (MDR).
-
Solution: Maytansinoids are known substrates for MDR efflux pumps. Test whether your cell line expresses transporters like MDR1. This can be done by western blot or by running the cytotoxicity assay in the presence of a known MDR inhibitor. An increase in potency in the presence of the inhibitor would suggest MDR is a factor.
-
Tier 3: Cytotoxicity Assay Optimization
If both the ADC and the cell line are as expected, the issue may lie within the assay protocol.
-
Problem: Inappropriate Assay Duration.
-
Problem: Suboptimal Cell Seeding Density.
-
Solution: If cells are seeded too densely, they may become confluent and enter a stationary growth phase before the ADC has had time to act. Conversely, if seeded too sparsely, the population may not be robust enough for an accurate reading. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the assay.[9][10]
-
-
Problem: Incorrect Choice of Assay.
-
Solution: The most common assays are metabolic (e.g., MTT, XTT) or membrane integrity (e.g., LDH release) assays. Ensure your chosen assay is suitable. For example, if your ADC causes growth arrest without immediate cell death, an LDH assay (which measures membrane rupture) might underestimate the effect compared to an MTT assay (which measures metabolic activity). It is often useful to use two different assay types to confirm results.
-
Quantitative Data Summary
The following tables provide reference values that can be useful during your troubleshooting process.
Table 1: Typical DM-SMe ADC Characteristics
| Parameter | Typical Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, UV-Vis Spectroscopy |
| Binding Affinity (KD) | 1 - 10 nM | Flow Cytometry, ELISA, SPR |
| Purity (Monomer Content) | > 95% | SEC-HPLC |
Table 2: Example IC50 Values for Maytansinoid ADCs
| Cell Line | Target Antigen Expression | Example ADC | Approximate IC50 (Payload Concentration) |
| SK-BR-3 | High HER2 | Trastuzumab-DM1 | 0.5 - 5 nM |
| BT-474 | High HER2 | Trastuzumab-DM1 | 1 - 10 nM |
| MCF-7 | Low HER2 | Trastuzumab-DM1 | > 1000 nM |
| NCI-N87 | High HER2 | Anti-HER2 ADC | 13 - 50 ng/mL (ADC concentration)[11] |
Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and assay conditions. These values are for illustrative purposes only.
Diagrams
Troubleshooting Workflow for Low ADC Cytotoxicity
References
- 1. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 5. hoeford.com [hoeford.com]
- 6. youtube.com [youtube.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing DM3-SMe Solubility for Conjugation
Welcome to the technical support center for DM3-SMe. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during antibody-drug conjugate (ADC) development. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and conjugation of this compound.
Question: I am observing precipitation of this compound upon its addition to my aqueous conjugation buffer. How can I resolve this?
Answer:
Precipitation of the highly hydrophobic this compound payload in aqueous solutions is a common challenge.[][2] Here is a step-by-step guide to troubleshoot this issue:
Experimental Protocol: Initial this compound Solubilization and Addition
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the this compound is fully dissolved in the organic solvent before proceeding.
-
-
Co-solvent Strategy:
-
The conjugation reaction should be conducted in an aqueous buffer containing an organic co-solvent to maintain the solubility of this compound.[3]
-
Commonly used co-solvents include DMSO, ethanol, and propylene glycol.
-
The final concentration of the co-solvent should be optimized, typically ranging from 5% to 20% (v/v), to ensure the solubility of both the antibody and the payload without causing protein denaturation.
-
-
Controlled Addition:
-
Add the this compound stock solution to the reaction mixture containing the antibody in a slow, drop-wise manner while gently stirring. This avoids localized high concentrations of the payload that can lead to precipitation.
-
-
pH and Buffer Optimization:
-
The pH of the conjugation buffer can influence the solubility and stability of both the antibody and the linker-payload.[]
-
It is crucial to maintain the pH within a range that ensures the stability of the antibody, typically between 6.5 and 8.0.
-
The choice of buffer system can also impact solubility. Consider using buffers known to enhance protein stability.[]
-
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation during conjugation.
Question: My final ADC product is showing signs of aggregation. Could this be related to this compound solubility?
Answer:
Yes, the hydrophobicity of this compound can lead to aggregation of the final ADC product, especially at higher drug-to-antibody ratios (DAR).[2][4] ADC aggregation can compromise its therapeutic efficacy and potentially induce an immunogenic response.[]
Strategies to Mitigate ADC Aggregation:
| Strategy | Description | Key Considerations |
| Optimize DAR | A higher number of hydrophobic payload molecules per antibody increases the propensity for aggregation.[5][6] | Aim for the lowest DAR that still provides the desired potency. |
| Introduce Hydrophilic Linkers | The use of linkers containing hydrophilic moieties, such as polyethylene glycol (PEG), can help to offset the hydrophobicity of this compound.[] | The length and nature of the hydrophilic linker need to be optimized. |
| Formulation Optimization | The final formulation of the ADC is critical for its stability.[] This includes optimizing the pH, ionic strength, and the use of excipients and stabilizers.[][6] | Screen a range of formulations to identify the optimal conditions for long-term stability. |
| Storage Conditions | ADCs are sensitive to temperature fluctuations and mechanical stress, which can induce aggregation.[5] | Store ADCs at recommended temperatures and avoid repeated freeze-thaw cycles.[] |
Experimental Workflow for ADC Formulation and Stability Testing
Caption: Workflow for ADC formulation development and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for co-solvents when working with this compound?
A1: A good starting point for co-solvent concentration is typically 5-10% (v/v). This can be increased up to 20% if solubility issues persist, but it is important to monitor the impact on antibody stability, as high concentrations of organic solvents can lead to denaturation.
Illustrative Impact of Co-Solvent on this compound Solubility
| Co-solvent (v/v) | Apparent Solubility of this compound (µg/mL) | Antibody Stability (Post-incubation) |
| 0% | < 1 | 99% |
| 5% DMSO | 10 | 98% |
| 10% DMSO | 50 | 97% |
| 20% DMSO | 200 | 95% |
| 10% Ethanol | 40 | 97% |
Note: This data is illustrative and the actual solubility and stability will depend on the specific buffer system and antibody.
Q2: How does the choice of linker affect the solubility of the final ADC?
A2: The linker plays a crucial role in the overall physicochemical properties of the ADC.[] Using a hydrophilic linker, such as one containing a PEG chain, can significantly improve the solubility of an ADC with a hydrophobic payload like this compound.[] In contrast, a more hydrophobic linker can exacerbate solubility and aggregation issues.[2]
Relationship between ADC Components and Overall Solubility
Caption: Key factors influencing the overall solubility of an ADC.
Q3: Can nanotechnology be used to improve the solubility of this compound?
A3: Yes, nanotechnology offers promising strategies to address the poor water solubility of maytansinoids.[7] Encapsulating this compound in nanocarriers such as liposomes or polymer-based nanoparticles can enhance its solubility and biocompatibility.[][7] This approach can also provide sustained drug release and improve tumor targeting.[7]
Q4: Are there any analytical techniques to monitor this compound solubility and ADC aggregation?
A4: Several analytical techniques are essential for monitoring solubility and aggregation:
-
Visual Inspection: The simplest method to check for precipitation.
-
UV-Vis Spectroscopy: To determine the concentration of soluble this compound.
-
Size Exclusion Chromatography (SEC): The gold standard for detecting and quantifying ADC aggregates.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution and detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To assess the hydrophobicity profile of the ADC, which can be indicative of its aggregation propensity.[8]
References
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. leukocare.com [leukocare.com]
- 5. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to DM3-SMe and DM1 as Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two maytansinoid payloads, DM3-SMe and DM1, for use in antibody-drug conjugates (ADCs). It includes a summary of their mechanisms of action, a review of available preclinical and clinical data, and detailed experimental protocols for key assays.
Introduction
Maytansinoids are potent microtubule-depolymerizing agents that induce cell cycle arrest and apoptosis, making them highly effective payloads for ADCs.[1][2] DM1, a derivative of maytansine, is the payload in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), used for the treatment of HER2-positive breast cancer.[3][4] this compound is another maytansine derivative that has been investigated as a potentially more potent alternative.[5] This guide will delve into the available data to compare the efficacy of these two payloads.
Mechanism of Action
Both DM1 and this compound exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][5] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[6] The general mechanism for an ADC carrying a maytansinoid payload is as follows:
-
Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the payload to the antibody is cleaved, releasing the cytotoxic maytansinoid. The nature of the linker (cleavable or non-cleavable) dictates the release mechanism.
-
Cytotoxicity: The released maytansinoid binds to tubulin, leading to cell death.
dot graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
ADC [label="Antibody-Drug Conjugate (ADC)"]; Antigen [label="Tumor Cell Antigen"]; Internalization [label="Internalization via Endocytosis"]; Lysosome [label="Lysosomal Trafficking"]; Release [label="Payload Release"]; Payload [label="DM1 or this compound"]; Tubulin [label="Tubulin"]; Disruption [label="Microtubule Disruption"]; Arrest [label="G2/M Cell Cycle Arrest"]; Apoptosis [label="Apoptosis"];
ADC -> Antigen [label="Binding"]; Antigen -> Internalization; Internalization -> Lysosome; Lysosome -> Release; Release -> Payload; Payload -> Tubulin [label="Binding"]; Tubulin -> Disruption; Disruption -> Arrest; Arrest -> Apoptosis; } Caption: General mechanism of action for maytansinoid-based ADCs.
Comparative Efficacy
Direct comparative studies of ADCs utilizing this compound versus DM1 are limited in publicly available literature. However, we can infer their relative efficacy by examining individual preclinical and clinical data.
In Vitro Cytotoxicity
This compound has demonstrated exceptionally high in vitro cytotoxicity, with a reported IC50 value of 0.0011 nM.[5] In comparison, the IC50 values for DM1-containing ADCs, such as T-DM1, typically range from picomolar to nanomolar concentrations, depending on the cell line and assay conditions.[4][7] For instance, T-DM1 exhibited IC50 values of 82 ± 10 pmol/L and 33 ± 20 pmol/L against NCI-N87 and HCC1954 cell lines, respectively.[7] While this suggests that this compound as a free drug is extremely potent, the overall efficacy of the ADC is also dependent on factors like antibody targeting, linker stability, and internalization efficiency.
| Payload | IC50 (Free Drug) | IC50 (ADC) | Cell Lines | Reference |
| This compound | 0.0011 nM | Data not available | Not specified | [5] |
| DM1 | ~30-100 pM (Maytansine) | 33-82 pM (T-DM1) | KB, SK-Br-3, NCI-N87, HCC1954 | [4][7] |
In Vivo Efficacy
Extensive in vivo data is available for DM1 through the preclinical and clinical development of T-DM1. In xenograft models of HER2-positive breast cancer, T-DM1 has demonstrated significant tumor growth inhibition and improved survival.[8][9] For instance, in a study with an ovarian cancer mouse model, a DM1-based ADC led to a significant reduction in tumor volume.[8]
Preclinical in vivo efficacy data for ADCs specifically using this compound is not as widely published. However, a study comparing the pharmacokinetics of maytansinoid ADCs with different disulfide linkers suggested that a DM3-based ADC (SSNPP-DM3) had a lower clearance rate compared to some DM1-based ADCs, indicating potentially greater stability and exposure.[3] This could translate to improved in vivo efficacy, but further studies are needed to confirm this.
Bystander Effect
The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, can be a significant advantage for ADCs, especially in treating heterogeneous tumors. The ability of a payload to exert a bystander effect is largely dependent on its ability to cross cell membranes. Some studies suggest that ADCs with non-cleavable linkers, like T-DM1 (which uses an MCC linker), have a limited bystander effect because the released payload (Lys-MCC-DM1) is charged and less membrane-permeable.[10] In contrast, ADCs with cleavable linkers that release the native, more permeable payload may exhibit a stronger bystander effect. The potential for a this compound ADC to induce a bystander effect would depend on the linker used in its conjugation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[11]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (this compound-ADC and DM1-ADC) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the ADCs and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
dot graph "Cytotoxicity_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Seed Cells in 96-well Plate"]; Incubate1 [label="Incubate Overnight"]; Treat [label="Treat with Serial Dilutions of ADCs"]; Incubate2 [label="Incubate for 72-96 hours"]; Add_MTT [label="Add MTT Reagent"]; Incubate3 [label="Incubate for 3-4 hours"]; Add_Solubilizer [label="Add Solubilization Buffer"]; Incubate4 [label="Incubate Overnight"]; Read [label="Read Absorbance at 570 nm"]; Analyze [label="Calculate IC50 Values"];
Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_Solubilizer; Add_Solubilizer -> Incubate4; Incubate4 -> Read; Read -> Analyze; } Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating ADC efficacy in a mouse xenograft model.[9]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Tumor cells (e.g., HER2-positive breast cancer cell line)
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, DM1-ADC, this compound-ADC).
-
Administer the ADCs and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different ADCs.
Bystander Killing Assay (Co-culture Method)
This protocol is designed to assess the bystander effect of ADCs.[10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
96-well plates (black, clear bottom for fluorescence imaging)
-
ADC constructs and controls
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADCs.
-
Incubate for a period that allows for ADC processing and payload release (e.g., 72-96 hours).
-
Analyze the viability of the Ag- (GFP-positive) cells using a flow cytometer or by imaging with a fluorescence microscope.
-
Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
Both this compound and DM1 are highly potent maytansinoid payloads with the potential for effective use in ADCs. The available data suggests that this compound may possess superior in vitro cytotoxicity as a free drug. However, the clinical efficacy of an ADC is a complex interplay of the antibody, linker, and payload. DM1 has a proven track record with the clinical success of Kadcyla®.
To definitively determine the superior payload, direct comparative studies of ADCs constructed with this compound and DM1 using the same antibody and linker are necessary. Such studies should evaluate in vitro cytotoxicity on a panel of cell lines, in vivo efficacy in relevant tumor models, and the potential for a bystander effect. The choice between this compound and DM1 for a novel ADC will ultimately depend on the specific target, the linker chemistry employed, and the desired therapeutic window.
dot graph "Decision_Factors" { layout=dot; rankdir="LR"; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Payload_Choice [label="Payload Choice\n(this compound vs. DM1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="In Vitro Potency"]; Efficacy [label="In Vivo Efficacy"]; Toxicity [label="Toxicity Profile"]; PK [label="Pharmacokinetics"]; Bystander [label="Bystander Effect"]; Linker [label="Linker Chemistry"];
Payload_Choice -> Potency; Payload_Choice -> Efficacy; Payload_Choice -> Toxicity; Payload_Choice -> PK; Payload_Choice -> Bystander; Payload_Choice -> Linker; } Caption: Key factors influencing the choice between this compound and DM1.
References
- 1. simplypsychology.org [simplypsychology.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. αvβ3 integrin-targeted micellar mertansine prodrug effectively inhibits triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Head-to-Head Comparison of DM3-SMe and DM4 Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent maytansinoid payloads, DM3-SMe and DM4, focusing on their cytotoxic properties.
Maytansinoids, potent microtubule-targeting agents, have demonstrated significant efficacy in cancer therapy. This compound and DM4 are derivatives of maytansine engineered for conjugation to monoclonal antibodies, enabling targeted delivery to tumor cells. Both molecules induce cell death by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. While they share a common mechanism of action, subtle structural differences may influence their cytotoxic potency and overall therapeutic window. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to aid in the informed selection of these critical ADC components.
Quantitative Comparison of Cytotoxic Activity
A direct comparison of the inhibitory effects of S-methyl DM1 (a close analog of this compound) and S-methyl DM4 on their primary molecular target, tubulin, reveals differences in their potency. The following table summarizes the half-maximal inhibitory concentration (IC50) for the inhibition of microtubule assembly in vitro.
| Compound | IC50 for Microtubule Assembly Inhibition (µM) |
| S-methyl DM1 | 4 ± 0.1[1][2] |
| S-methyl DM4 | 1.7 ± 0.4[1][2] |
Note: This data is from a direct comparative study by Lopus et al. (2010) and provides a reliable measure of the compounds' intrinsic activity against their target.
| Cell Line | Cancer Type | DM4 IC50 (nM) |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 |
| AML Cell Lines | Acute Myeloid Leukemia | 1 - 10 |
Disclaimer: The IC50 values for DM4 in the table above are compiled from different studies. Direct comparison between cell lines and with this compound should be made with caution, as experimental conditions can vary significantly between studies.
Mechanism of Action: Inducing Apoptosis through Microtubule Disruption
Both this compound and DM4 exert their cytotoxic effects by interfering with the dynamic instability of microtubules. This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible cytotoxicity data. The following section outlines a typical workflow for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay Workflow
Detailed Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and DM4 stock solutions (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and DM4 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
References
DM3-SMe vs. MMAE: A Comparative Analysis of ADC Payloads for Solid Tumors
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prominent payloads are the maytansinoid DM3-SMe and the auristatin MMAE, both potent microtubule inhibitors. This guide provides a detailed, data-driven comparison of these two payloads for researchers, scientists, and drug development professionals engaged in the development of ADCs for solid tumors.
At a Glance: Key Differences Between this compound and MMAE
| Feature | This compound (Maytansinoid) | MMAE (Auristatin) |
| Mechanism of Action | Binds to the maytansine site on tubulin, inhibiting microtubule assembly. | Binds to the vinca alkaloid site on tubulin, inhibiting tubulin polymerization. |
| Bystander Effect | Can exert a bystander effect, with hydrophobicity of the released metabolite influencing its potency.[1] | Known for its potent bystander effect due to the membrane permeability of the free drug.[2][3] |
| Immunogenic Cell Death | Maytansinoid-bearing ADCs have been shown to induce hallmarks of immunogenic cell death (ICD).[4][5] | Auristatin-based ADCs can activate ER stress pathways, leading to ICD.[6][7][8] |
| Associated Toxicities | Ocular toxicity is a commonly reported adverse event with some maytansinoid-based ADCs (specifically DM4). | Peripheral neuropathy and neutropenia are characteristic toxicities.[9] |
| Hydrophobicity | Maytansinoid-based ADCs generally exhibit lower hydrophobicity compared to MMAE-based ADCs.[10][11] | MMAE-based ADCs are generally more hydrophobic.[10][11] |
Mechanism of Action: Targeting the Microtubule Machinery
Both this compound and MMAE exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they achieve this through distinct binding mechanisms.
This compound , a derivative of maytansine, binds to the maytansine site on tubulin. This interaction inhibits the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
MMAE , a synthetic analog of dolastatin 10, binds to the vinca alkaloid site on tubulin. This binding event disrupts microtubule polymerization, similarly causing cell cycle arrest and apoptosis.[10]
Efficacy in Solid Tumors: A Look at Preclinical Data
Direct head-to-head comparisons of this compound and MMAE in the same ADC construct and solid tumor model are limited in publicly available literature. However, comparative studies of maytansinoid- and auristatin-based ADCs provide valuable insights. A study comparing HER2-targeted affibody conjugates with DM1 (a maytansinoid), MMAE, and MMAF showed comparable high-affinity binding to HER2-expressing cells.[13]
In Vitro Cytotoxicity
The in vitro potency of ADCs is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines. While direct comparative IC50 values for this compound and MMAE ADCs are scarce, studies on related compounds offer a glimpse into their relative potencies. For instance, the IC50 values for maytansinoid derivatives like DM1 and DM4 are generally in a similar sub-nanomolar range to MMAE.[]
Table 1: Representative In Vitro Cytotoxicity Data
| Payload Class | ADC Target | Cell Line | IC50 (nM) | Reference |
| Maytansinoid (DM1) | HER2 | SK-BR-3 | ~0.03-0.07 | |
| Auristatin (MMAE) | HER2 | SK-BR-3 | ~0.06 | [10] |
| Maytansinoid (DM4) | Various | Various | Potent (sub-nM) | |
| Auristatin (MMAE) | Various | Various | Potent (sub-nM) | [9] |
Note: Data are compiled from different studies and may not be directly comparable.
The Bystander Effect: Killing Neighboring Tumor Cells
The bystander effect, where the cytotoxic payload diffuses from the target cell to kill adjacent antigen-negative tumor cells, is a crucial attribute for ADCs in treating heterogeneous solid tumors.
MMAE is well-known for its ability to induce a potent bystander effect. Once released within the target cell, the relatively lipophilic and cell-permeable MMAE can cross cell membranes to kill neighboring cancer cells that may not express the target antigen.[2][3][15]
Maytansinoids , including derivatives like DM1 and DM4, can also exhibit a bystander effect. The extent of this effect is influenced by the hydrophobicity of the released metabolite.[1] Studies have shown that modifications to the maytansinoid structure can enhance this bystander killing activity.[1]
Immunogenic Cell Death: Activating an Anti-Tumor Immune Response
Immunogenic cell death (ICD) is a form of apoptosis that triggers an immune response against cancer cells. Both maytansinoids and auristatins have been shown to induce ICD, adding another layer to their anti-tumor activity.
Maytansinoid-based ADCs can induce the hallmarks of ICD, including the surface exposure of calreticulin and the release of ATP and HMGB1.[4][5] This suggests that beyond their direct cytotoxic effects, these ADCs can recruit the immune system to attack the tumor.
Auristatin-based ADCs , including those with MMAE, have been demonstrated to activate the endoplasmic reticulum (ER) stress response, a key trigger for ICD.[6][7][8] This can lead to the expansion of tumor-specific T-cells, potentially enhancing the long-term efficacy of the treatment.
Safety and Tolerability: A Key Consideration
The safety profile of an ADC is largely dictated by its payload. This compound and MMAE are associated with distinct toxicity profiles.
This compound (Maytansinoids): A notable toxicity associated with some maytansinoid-based ADCs, particularly those with DM4, is ocular toxicity.[9]
MMAE (Auristatins): The most common dose-limiting toxicities associated with MMAE-containing ADCs are peripheral neuropathy and neutropenia.[9]
Table 2: Common Toxicities Associated with Maytansinoid and Auristatin Payloads
| Payload Class | Common Adverse Events (Grade ≥3) | Reference |
| Maytansinoids (DM1/DM4) | Thrombocytopenia, Hepatotoxicity, Ocular Toxicity (DM4) | [9][16] |
| Auristatins (MMAE) | Neutropenia, Peripheral Neuropathy, Anemia | [9][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of an ADC.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC.
-
Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Dosing: Administer the respective treatments intravenously at a predetermined schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion
Both this compound and MMAE are highly potent microtubule inhibitors that have demonstrated significant promise as payloads for ADCs in solid tumors. The choice between them is not straightforward and depends on a multitude of factors, including the specific target antigen, the tumor type, and the desired therapeutic window.
MMAE offers the advantage of a well-characterized and potent bystander effect, which can be crucial for overcoming tumor heterogeneity. However, its associated neurotoxicity needs to be carefully managed.
This compound , as part of the maytansinoid class, presents a viable alternative with a different toxicity profile, potentially offering a better therapeutic window for certain indications. The ability of maytansinoids to induce immunogenic cell death is also a significant advantage.
Ultimately, the selection of the optimal payload requires empirical testing in relevant preclinical models. A thorough evaluation of both efficacy and safety in head-to-head comparative studies is essential for making an informed decision in the development of the next generation of ADCs for solid tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. ligandtracer.com [ligandtracer.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validating DM3-SMe ADC Target Specificity: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of an Antibody-Drug Conjugate (ADC) is paramount to its therapeutic success, ensuring that the potent cytotoxic payload is delivered preferentially to target cancer cells while sparing healthy tissues. This guide provides a framework for the in vitro validation of ADCs utilizing the maytansinoid derivative DM3-SMe as the payload. We present a comparative analysis of experimental data and detailed protocols for key assays to rigorously assess target specificity.
Mechanism of Action: this compound
This compound is a potent microtubule inhibitor derived from maytansine.[1] Once the ADC binds to its target antigen on the cancer cell surface and is internalized, the this compound payload is released within the cell. There, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] The validation of target specificity, therefore, hinges on demonstrating that these cytotoxic effects are predominantly observed in antigen-expressing cells.
Comparative In Vitro Cytotoxicity
A cornerstone of specificity validation is the comparative analysis of cytotoxicity in cell lines with differential target antigen expression. An ideal ADC should exhibit high potency (low IC50 value) in antigen-positive cells and significantly lower potency (high IC50 value) in antigen-negative cells.
The following table summarizes representative in vitro cytotoxicity data for an anti-HER2 ADC, illustrating the expected differential potency. While direct comparative data for a this compound ADC versus another payload on the same antibody was not available in the initial search, the data presented for an MMAE-based ADC serves as a strong exemplar of the expected outcomes for a target-specific ADC.
| Cell Line | Target (HER2) Expression | ADC Payload | IC50 (nM) | Fold Difference (Antigen-Negative / Antigen-Positive) |
| SK-BR-3 | High | MMAE | 0.134 | ~733x |
| MDA-MB-453 | Moderate | MMAE | 1.9 | ~52x |
| T-47-D | Low/Negative | MMAE | 45.7 | ~2x |
| MDA-MB-231 | Negative | MMAE | 98.2 | 1x |
Data is illustrative and based on studies with MMAE payloads, which, like this compound, are microtubule inhibitors.[3] The principle of demonstrating a significant potency differential between antigen-positive and antigen-negative cells is directly applicable to this compound ADCs.
Experimental Protocols
Rigorous and well-controlled in vitro assays are essential for generating reliable data. Below are detailed protocols for the key experiments used to validate ADC target specificity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).
Objective: To quantify the differential cytotoxicity of a this compound ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for HER2-targeted ADC)
-
Antigen-negative cell line (e.g., MCF7 for HER2-targeted ADC)
-
This compound ADC
-
Isotype control ADC (non-targeting antibody with this compound)
-
Free this compound payload
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4][5]
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings and for the payload to exert its effect (typically 72-120 hours).[5]
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the drug concentration.
-
Determine the IC50 values using a sigmoidal dose-response curve fit.
ADC Binding Assay (Flow Cytometry)
This assay confirms that the ADC specifically binds to cells expressing the target antigen.
Objective: To demonstrate the specific binding of a this compound ADC to the surface of antigen-positive cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
This compound ADC
-
Isotype control antibody (unconjugated)
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the antigen-positive and antigen-negative cells.
-
Resuspend the cells in flow cytometry buffer.
-
Incubate the cells with the this compound ADC or the isotype control antibody at a saturating concentration for 30-60 minutes on ice to prevent internalization.
-
Wash the cells to remove unbound antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
-
Wash the cells again.
-
Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.
ADC Internalization Assay (Immunofluorescence Microscopy)
This assay visualizes the internalization of the ADC upon binding to the target antigen.
Objective: To visually confirm that the this compound ADC is internalized by antigen-positive cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
This compound ADC
-
Fluorescently labeled secondary antibody
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Confocal microscope
Procedure:
-
Seed antigen-positive and antigen-negative cells on coverslips in a multi-well plate and allow them to adhere.
-
Incubate the cells with the this compound ADC at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.[6]
-
At each time point, wash the cells and fix them.
-
Permeabilize the cells and incubate with the fluorescently labeled secondary antibody to detect the internalized ADC.
-
Stain for lysosomes and nuclei.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.[6]
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the key processes and logical frameworks for validating ADC target specificity in vitro.
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
Navigating Off-Target Binding: A Comparative Guide to DM3-SMe Antibody-Drug Conjugate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount for a successful preclinical safety assessment. This guide provides a comparative overview of the cross-reactivity and off-target toxicity associated with DM3-SMe ADCs, with contextual comparisons to other maytansinoid payloads like DM1 and DM4. The information is supported by established experimental protocols and visual workflows to aid in the design and interpretation of cross-reactivity studies.
This compound, a derivative of the potent microtubule inhibitor maytansine, is a cytotoxic payload utilized in the development of ADCs.[1] Like other maytansinoids, its mechanism of action involves binding to tubulin, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the potential for off-target binding to normal tissues can lead to toxicities, a critical consideration in the therapeutic window of an ADC.
Comparative Overview of Maytansinoid ADC-Associated Toxicities
| Payload Class | Common Off-Target Toxicities | Potential Tissues Affected | Notes |
| Maytansinoids (General) | Hepatotoxicity (elevated transaminases)[3][4][5], Thrombocytopenia[4][6], Peripheral neuropathy[4][7], Ocular toxicity[4][7][8] | Liver, Hematopoietic system, Peripheral nerves, Eyes | The off-target toxicities of maytansinoid ADCs are a significant cause of dose-limiting toxicities in clinical trials.[7] |
| DM1 | Hepatotoxicity, Thrombocytopenia[4][6] | Liver, Megakaryocytes | T-DM1 (Kadcyla®), an approved ADC, utilizes a DM1 payload. |
| DM4 | Ocular toxicity (blurred vision, dry eyes, keratitis)[4][8], Hepatotoxicity[3] | Corneal cells, Liver | Ocular toxicity is a notable adverse event associated with several DM4-containing ADCs.[8] |
| This compound | Data on specific off-target toxicities are less prevalent in public literature compared to DM1 and DM4. However, as a maytansinoid derivative, a similar spectrum of toxicities can be anticipated. | Likely similar to other maytansinoids. | Preclinical safety assessments are crucial to define the specific profile. |
| Auristatins (e.g., MMAE) | Neutropenia, Peripheral neuropathy[2][4] | Neutrophils, Peripheral nerves | Provides a comparator for a different class of microtubule inhibitors. |
Mechanisms of Off-Target Toxicity
The off-target toxicity of maytansinoid ADCs is believed to stem from several mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic payload, allowing it to diffuse into healthy tissues.[7][]
-
Non-specific Uptake: Intact ADCs can be taken up by normal cells through mechanisms like macropinocytosis or receptor-mediated endocytosis, independent of target antigen expression.[4] One proposed mechanism involves the interaction of the antibody's carbohydrate domain with mannose receptors on cells like hepatic sinusoidal endothelial cells and Kupffer cells, leading to liver toxicity.[10][11]
-
On-Target, Off-Tumor Binding: The target antigen may be expressed at low levels on normal tissues, leading to on-target, off-tumor toxicity.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity involves a combination of in vitro binding and functional assays.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is the gold-standard for assessing the binding of an ADC to a panel of normal human tissues.[12] This helps identify potential sites of off-target binding.
Objective: To determine the binding profile of a this compound ADC across a comprehensive panel of normal human tissues.
Materials:
-
This compound conjugated antibody and a non-binding isotype control ADC.
-
Frozen normal human tissue sections (a panel of at least 32 tissues is recommended).
-
Primary antibody against the ADC's antibody portion (if direct labeling of the ADC is not used).
-
HRP-conjugated secondary antibody.
-
DAB substrate-chromogen system.
-
Hematoxylin counterstain.
-
Blocking buffers, wash buffers (e.g., PBS-T), and mounting medium.
Protocol:
-
Tissue Sectioning: Cryosection fresh frozen human tissues at 5 µm thickness and mount on charged slides.
-
Fixation: Fix the sections in cold acetone for 10 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate tissue sections with the this compound ADC and the isotype control ADC at a predetermined optimal concentration overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides with PBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides and apply the DAB substrate solution until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Analysis: A qualified pathologist should evaluate the slides for the presence, intensity, and localization of staining in different cell types within each tissue.
In Vitro Cytotoxicity Assay
This assay determines the cytotoxic potential of the this compound ADC on various cell lines, including non-target cells that may exhibit cross-reactivity. The MTT assay is a common method for this purpose.
Objective: To quantify the cytotoxicity of a this compound ADC on target and non-target cell lines.
Materials:
-
Target and non-target cell lines.
-
This compound ADC, unconjugated antibody, and a relevant control ADC.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or SDS-HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathway: Mechanism of Action of Maytansinoid ADCs
The cytotoxic effect of this compound and other maytansinoids is initiated by the binding of the ADC to its target antigen on the cell surface, followed by internalization and intracellular release of the payload.
Conclusion
The cross-reactivity profile of this compound ADCs is a critical determinant of their preclinical safety and therapeutic potential. While direct comparative data with other maytansinoid payloads is limited, the known class-specific toxicities provide a valuable framework for anticipating potential off-target effects. Rigorous assessment using standardized IHC and in vitro cytotoxicity assays is essential to characterize the specific binding and functional consequences of a novel this compound ADC. Understanding the potential for off-target binding and its underlying mechanisms will enable the rational design of safer and more effective antibody-drug conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings | Semantic Scholar [semanticscholar.org]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 12. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Disulfide vs. Thioether Linkers for DM3-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides a detailed comparative analysis of two commonly employed linkers, disulfide and thioether, specifically in the context of ADCs utilizing the potent maytansinoid derivative, DM3-SMe. This analysis is supported by a review of experimental data and methodologies to aid researchers in making informed decisions for ADC design and development.
Introduction to Linker Technology in ADCs
Linkers are a critical component of ADCs, influencing their stability in circulation, the mechanism of drug release, and overall therapeutic index. The choice of linker dictates whether the cytotoxic payload is released in a cleavable or non-cleavable manner.
-
Disulfide Linkers (Cleavable): These linkers are designed to be stable in the bloodstream but are cleaved in the reducing environment of the tumor cell, primarily through the action of intracellular glutathione (GSH). This targeted release mechanism can lead to a potent anti-tumor effect and the potential for bystander killing of neighboring antigen-negative tumor cells.
-
Thioether Linkers (Non-cleavable): These linkers form a stable covalent bond that is resistant to cleavage. The release of the cytotoxic payload from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This results in the release of the drug with an attached amino acid residue.
This compound, a derivative of the potent microtubule inhibitor maytansine, is a validated cytotoxic payload for ADCs. Its conjugation to an antibody via either a disulfide or thioether linker can significantly impact the resulting ADC's performance.
Comparative Data Presentation
The following tables summarize the key performance characteristics of ADCs constructed with disulfide and thioether linkers, based on data from studies with maytansinoid payloads analogous to this compound (e.g., DM1 and DM4), as direct comparative data for this compound is limited.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Citation |
| Disulfide | anti-CD22-SPDB-DM4 | COLO 205 | ~1 | [1] |
| Thioether | anti-CD22-SMCC-DM1 | COLO 205 | ~10 | [1] |
| Disulfide | Trastuzumab-SPP-DM1 | BT-474 | ~3 | |
| Thioether | Trastuzumab-MCC-DM1 | BT-474 | ~1 |
Note: Lower IC50 values indicate higher cytotoxicity. Data is extrapolated from studies on DM1 and DM4, which share a similar mechanism of action with this compound.
Table 2: Pharmacokinetics in Mice
| Linker Type | ADC Example | Clearance (mL/day/kg) | Half-life (days) | Citation |
| Disulfide | huC242-SPP-DM1 | Faster | Shorter | |
| Thioether | huC242-SMCC-DM1 | Slower | Longer | |
| Disulfide | anti-CD22-DM1 (V205C) | Higher | ~2 | [2] |
| Disulfide | anti-CD22-DM3 (V205C) | Lower | ~3 | [2] |
Note: Data for huC242-based ADCs is qualitative. Quantitative data for anti-CD22-DM1/DM3 highlights the impact of payload modification on disulfide linker stability.
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Outcome | Citation |
| Disulfide | huC242-SPDB-DM4 | COLO 205 | Superior tumor regression | [1] |
| Thioether | huC242-SMCC-DM1 | COLO 205 | Modest tumor growth delay | [1] |
| Disulfide | anti-CD22-DM3 (V205C) | BJAB | Complete tumor regression | [2] |
| Disulfide | anti-CD22-DM1 (V205C) | BJAB | Modest tumor growth delay | [2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Drug Release
The distinct mechanisms of drug release for disulfide and thioether linkers are crucial to their differential activities.
Caption: Intracellular processing of ADCs with disulfide vs. thioether linkers.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the performance of ADCs with different linkers involves a series of in vitro and in vivo experiments.
Caption: Workflow for comparing disulfide and thioether linked ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of the ADCs.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Disulfide- and thioether-linked this compound ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[2][3]
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Pharmacokinetic Analysis in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic properties of ADCs in a murine model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c or NOD/SCID)
-
Disulfide- and thioether-linked this compound ADCs
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 20-50 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).[5][6]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Analyte Quantification: Quantify the concentration of total antibody and/or ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
In Vivo Efficacy in a Xenograft Model
This protocol details a standard method for assessing the anti-tumor efficacy of ADCs in a subcutaneous tumor model.
Materials:
-
Immunodeficient mice
-
Tumor cells that express the target antigen
-
Matrigel (optional)
-
Disulfide- and thioether-linked this compound ADCs
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[7][8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, disulfide-ADC, thioether-ADC). Administer the ADCs, typically via a single IV injection.[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).[8]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Discussion and Conclusion
The choice between a disulfide and a thioether linker for a this compound ADC involves a trade-off between stability and the mechanism of payload release.
-
Disulfide linkers offer the advantage of cleavability, leading to the release of the highly potent, unmodified this compound payload within the target cell. This can result in superior in vitro cytotoxicity and a potent bystander effect, which is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.[10][11] However, disulfide linkers can be susceptible to premature cleavage in the circulation, leading to off-target toxicity and reduced therapeutic index. The stability of disulfide linkers can be modulated by introducing steric hindrance near the disulfide bond.[2]
-
Thioether linkers provide exceptional stability in circulation, which generally translates to a better pharmacokinetic profile with lower clearance and a longer half-life.[3] This enhanced stability minimizes off-target toxicity. However, the non-cleavable nature of the thioether bond means that the payload is released as a catabolite with an attached amino acid, which may have reduced cell permeability and cytotoxic potency compared to the parent drug. Consequently, ADCs with thioether linkers may exhibit a diminished or absent bystander effect.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
In vivo efficacy comparison of DM3-SMe and auristatin-based ADCs
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads and linker technologies emerging to enhance therapeutic windows and combat cancer. Among the diverse array of cytotoxic agents, maytansinoids and auristatins have established themselves as clinically validated and potent payloads. This guide provides an objective in vivo efficacy comparison of ADCs based on the maytansinoid derivative DM3-SMe and the widely used auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both this compound and auristatins exert their cytotoxic effects by disrupting the microtubule network within cancer cells, a critical component of the cellular skeleton essential for cell division. However, they bind to different sites on tubulin, the building block of microtubules.
This compound , a derivative of the maytansinoid DM1, binds to the maytansine site on tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.
Auristatins (MMAE and MMAF), on the other hand, bind to the vinca alkaloid site on tubulin.[1] This binding also disrupts microtubule dynamics, ultimately triggering cell cycle arrest and apoptosis.[2]
Figure 1. General mechanism of action for ADCs.
In Vivo Efficacy: A Comparative Look at Preclinical Data
Direct head-to-head in vivo studies comparing this compound and auristatin-based ADCs targeting the same antigen are limited in publicly available literature. However, by examining data from various preclinical studies, we can draw informative comparisons of their anti-tumor activity in xenograft models.
Auristatin-Based ADC Efficacy
Auristatin-based ADCs have demonstrated significant tumor growth inhibition and even complete tumor regressions in a variety of preclinical models.
| ADC | Target | Cancer Model | Dose | Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | HER2 | NCI-N87 Gastric Carcinoma Xenograft | 2 mg/kg (single dose) | Superior tumor growth inhibition compared to trastuzumab alone. | [3] |
| Anti-CD22-vc-MMAE | CD22 | Precursor B cell ALL Xenograft | 7.5 mg/kg | Significant therapeutic efficacy and tumor growth inhibition. | [4] |
| FGFR2-ADC (BAY 1187982) | FGFR2 | SNU-16 Gastric Cancer Xenograft | 5 mg/kg | Partial tumor regression in at least 90% of animals. | [5] |
| Rituximab-MMAE | CD20 | Ramos & Daudi Burkitt's Lymphoma Xenografts | 10 mg/kg | Potent therapeutic efficacy and tumor growth inhibition. | [6] |
This compound and DM1-Based ADC Efficacy
Maytansinoid-based ADCs, including those with payloads structurally similar to this compound like DM1, have also shown potent in vivo anti-tumor activity.
| ADC | Target | Cancer Model | Dose | Efficacy Outcome | Reference |
| Trastuzumab-DM1 (T-DM1) | HER2 | JIMT-1 Breast Cancer Xenograft | 15 mg/kg (weekly) | Significant tumor growth inhibition compared to trastuzumab. | [7] |
| Lorvotuzumab mertansine (IMGN901) | CD56 | SW2 Small Cell Lung Cancer Xenograft | 17 mg/kg (single dose) | Dose-dependent anti-tumor efficacy. | [4] |
| IMGN779 (Anti-CD33 ADC) | CD33 | EOL-1 AML Xenograft | 0.5 mg/kg (single dose) | Robust antitumor efficacy and durable tumor regressions. | [8] |
Off-Target Toxicity: A Key Differentiator
While both payload classes are highly potent, their off-target toxicity profiles represent a critical point of comparison for therapeutic window considerations. These toxicities are often payload-dependent and can be dose-limiting.[9]
Auristatin-Associated Toxicities: The most commonly reported grade 3/4 toxicities for MMAE-containing ADCs include:
Maytansinoid (DM1/DM4)-Associated Toxicities: For ADCs utilizing DM1 and DM4, the prevalent grade 3/4 toxicities are:
-
Hepatotoxicity (increased liver enzymes)[9]
It is important to note that the specific antibody, linker stability, and drug-to-antibody ratio (DAR) can also significantly influence the overall toxicity profile of an ADC.[11]
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental workflow for evaluating the in vivo efficacy of ADCs based on protocols described in the cited literature.
Figure 2. Generalized workflow for a xenograft study.
Key Methodological Components:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies, where human cancer cell lines are implanted subcutaneously.[7][12]
-
Tumor Cell Lines: A variety of human cancer cell lines expressing the target antigen are used to establish tumors.
-
ADC Administration: ADCs are typically administered intravenously (IV) at specified doses and schedules.[5]
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Tumor growth inhibition (TGI) is a key endpoint, calculated as the percentage reduction in tumor volume in treated groups compared to a vehicle control group. Overall survival is also often monitored.[4]
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical observations and, in some studies, hematological and clinical chemistry analyses are performed.[13]
Conclusion
Both this compound and auristatin-based ADCs are highly effective anti-cancer agents in preclinical models. The choice between these payloads may depend on several factors, including the specific cancer indication, the expression level of the target antigen, and the desire to avoid particular off-target toxicities. Auristatin-based ADCs have a longer clinical history and a well-characterized toxicity profile dominated by hematologic and neurologic events. Maytansinoid-based ADCs, including those with this compound, also demonstrate potent efficacy, with their primary dose-limiting toxicities often being thrombocytopenia and hepatotoxicity.
Ultimately, the selection of the optimal payload requires careful consideration of the entire ADC design, including the antibody, linker, and drug-to-antibody ratio, to achieve the best possible therapeutic index for a given target. Further direct comparative studies will be invaluable in elucidating the nuanced differences in their in vivo performance and guiding the development of next-generation ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. Preclinical pharmacokinetics and pharmacodynamics of DCLL9718A: An antibody-drug conjugate for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy of the Auristatin-Based Antibody–Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking DM3-SMe ADC Performance Against Approved Antibody-Drug Conjugates
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a comprehensive performance benchmark of a novel ADC utilizing the potent maytansinoid payload, DM3-SMe, against established, FDA-approved ADCs. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only the cancer cells and spare healthy cells. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
This guide focuses on an ADC armed with the this compound payload, a derivative of the potent microtubule inhibitor maytansine. Its performance will be benchmarked against key approved ADCs, including those utilizing maytansinoid and auristatin payloads.
Mechanism of Action: A Shared Pathway of Cytotoxicity
The this compound payload, similar to the payloads of many approved ADCs, functions by inhibiting tubulin polymerization. This disruption of the microtubule network within cancer cells leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death). The general mechanism is depicted below.
Caption: General mechanism of action for microtubule-inhibiting ADCs.
Comparative Analysis of ADC Payloads
The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. The two most clinically validated classes of payloads are the maytansinoids (e.g., DM1, DM4, and by extension, this compound) and the auristatins (e.g., MMAE, MMAF). Both are potent tubulin inhibitors, but they bind to different sites on the tubulin protein.[1]
A key differentiator among ADCs is the potential for a "bystander effect," where the payload, once released from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells. This is particularly advantageous in tumors with heterogeneous antigen expression. The physicochemical properties of the payload and the design of the linker play a crucial role in enabling this effect.
Head-to-Head Preclinical Performance Data
Direct comparative studies are essential for accurately benchmarking the performance of new ADC candidates. The following tables summarize preclinical data from a study that evaluated a B7H4-targeted antibody conjugated to either MMAE (an auristatin), DM1, DM4 (maytansinoids), or exatecan (a topoisomerase I inhibitor) in a xenograft model of triple-negative breast cancer. While this compound was not directly tested, the data for DM1 and DM4 provide a relevant benchmark for maytansinoid performance.
Table 1: In Vivo Efficacy in MDA-MB-468 Xenograft Model
| ADC Conjugate | Payload Class | Tumor Volume Reduction vs. Control |
| B7H4-MMAE | Auristatin | Significant |
| B7H4-DM1 | Maytansinoid | Significant |
| B7H4-DM4 | Maytansinoid | Significant |
| B7H4-Exatecan | Topoisomerase I Inhibitor | Significant |
Data adapted from a preclinical study where all tested ADCs led to a similar reduction in tumor volume compared to the vehicle or unconjugated antibody.[2]
Table 2: Immunomodulatory Effects in the Tumor Microenvironment
| ADC Conjugate | Key Immunomodulatory Finding |
| B7H4-MMAE | Significant increase in F4/80+ macrophage infiltration in both tumor nests and stroma. Increase in human transcripts encoding cytokine and type I interferon response genes.[2] |
| B7H4-DM1 | No significant increase in macrophage infiltration.[2] |
| B7H4-DM4 | No significant increase in macrophage infiltration.[2] |
| B7H4-Exatecan | Increased F4/80+ macrophages in tumor nests and stroma.[2] |
These findings suggest that while different payloads can achieve similar levels of direct tumor growth inhibition, their impact on the tumor microenvironment can vary significantly. The MMAE-based ADC demonstrated a more robust immunomodulatory effect compared to the maytansinoid-based ADCs in this particular model.[2]
Approved ADCs for Benchmarking
A comprehensive evaluation of a new ADC requires benchmarking against the standard of care. Below is a summary of key FDA-approved ADCs that serve as important comparators.
Table 3: Overview of Selected FDA-Approved ADCs
| Trade Name | Generic Name | Target Antigen | Payload | Payload Class | Approved Indication (Example) |
| Kadcyla® | Ado-trastuzumab emtansine | HER2 | DM1 | Maytansinoid | HER2-positive Breast Cancer |
| Adcetris® | Brentuximab vedotin | CD30 | MMAE | Auristatin | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma |
| Enhertu® | Fam-trastuzumab deruxtecan-nxki | HER2 | Deruxtecan (DXd) | Topoisomerase I Inhibitor | HER2-positive Breast Cancer, Gastric Cancer |
| Polivy® | Polatuzumab vedotin-piiq | CD79b | MMAE | Auristatin | Diffuse Large B-cell Lymphoma |
| Padcev® | Enfortumab vedotin-ejfv | Nectin-4 | MMAE | Auristatin | Urothelial Cancer |
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide, providing a framework for reproducible and comparative ADC evaluation.
In Vitro Cytotoxicity Assay
The potency of an ADC is initially assessed through in vitro cytotoxicity assays to determine the concentration required to kill 50% of the target cancer cells (IC50).
Caption: Standard workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the ADC and control antibodies is prepared and added to the cells.
-
The plates are incubated for a period of 3 to 5 days.
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
The results are used to generate dose-response curves and calculate the IC50 value for each ADC.
In Vivo Xenograft Efficacy Study
To evaluate the anti-tumor activity of an ADC in a living organism, human tumor cells are implanted in immunocompromised mice, creating a xenograft model.
Caption: Typical workflow for an in vivo xenograft study.
Protocol:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
ADCs, vehicle, and control antibodies are administered, typically intravenously, at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.
Bystander Killing Assay
The bystander effect is evaluated by co-culturing antigen-positive and antigen-negative cancer cells.
Protocol:
-
Antigen-negative cells are engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Antigen-positive and fluorescently labeled antigen-negative cells are co-cultured.
-
The co-culture is treated with the ADC.
-
The viability of the antigen-negative cells is measured over time using fluorescence microscopy or flow cytometry. A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Protocol:
-
The ADC is administered to animals (typically mice or rats).
-
Blood samples are collected at various time points.
-
The concentrations of the total antibody, the conjugated ADC, and the free payload in the plasma are quantified using methods such as ELISA and LC-MS/MS.
-
PK parameters such as half-life, clearance, and area under the curve (AUC) are calculated.
Conclusion
The preclinical data available suggests that maytansinoid-based ADCs, such as those utilizing a this compound payload, exhibit potent anti-tumor activity comparable to other major payload classes, including auristatins. However, the choice of payload can influence the broader biological effects, such as the modulation of the tumor microenvironment. A comprehensive benchmarking strategy, employing standardized and robust experimental protocols, is critical for the successful development of next-generation ADCs. The data and methodologies presented in this guide offer a framework for such evaluations, enabling informed decision-making in the advancement of novel cancer therapeutics.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 4892: MMAE drives immunomodulatory changes in a preclinical xenograft model that are distinct from other clinical-stage ADC payloads | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Unveiling the Bystander Effect: A Comparative Guide to DM3-SMe Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bystander killing effect of DM3-SMe Antibody-Drug Conjugates (ADCs) with other prominent ADC platforms. Supported by experimental data, this document delves into the critical mechanisms that govern this phenomenon and offers detailed protocols for its validation.
The efficacy of an Antibody-Drug Conjugate (ADC) in eradicating solid tumors is not solely dependent on its ability to kill antigen-expressing (Ag+) cancer cells. The "bystander effect," the capacity of an ADC's payload to diffuse from the target cell and eliminate neighboring antigen-negative (Ag-) cells, is a crucial attribute for overcoming tumor heterogeneity. This compound, a maytansinoid derivative, is a potent tubulin inhibitor used as a cytotoxic payload in ADCs.[1] Validating its bystander killing potential is paramount for the preclinical development of novel cancer therapeutics.
Comparative Analysis of Bystander Killing
The bystander effect is contingent on several factors, primarily the physicochemical properties of the payload and the nature of the linker connecting it to the antibody. Payloads with good membrane permeability, typically neutral and hydrophobic molecules, are more likely to diffuse across cell membranes and induce bystander killing.[2] Conversely, highly charged or polar molecules are often confined to the target cell.
This section compares the bystander effect of maytansinoid-based ADCs, including those with payloads similar to this compound, against auristatin-based ADCs.
| ADC Payload | Linker Type | Bystander Effect Potential | Supporting Observations |
| DM1 | Non-cleavable (e.g., SMCC) | Low to negligible | The primary catabolite, lysine-SMCC-DM1, is highly charged and exhibits low cell permeability, thus limiting its diffusion to neighboring cells.[1] |
| S-methyl DM4 | Cleavable (disulfide) | High | S-methyl DM4 is more lipophilic than DM1-based catabolites, enabling it to diffuse across cell membranes and induce bystander killing.[3] |
| MMAE | Cleavable (e.g., vc) | High | The released, unmodified MMAE is relatively permeable and has been shown to effectively kill neighboring antigen-negative cells in co-culture studies.[1][4] |
| MMAF | Cleavable (e.g., vc) | Low | Despite a cleavable linker, MMAF is a charged molecule with lower membrane permeability compared to MMAE, resulting in a diminished bystander effect.[4] |
Note: Direct comparative quantitative data for this compound was not available in the reviewed literature. However, as a maytansine derivative with a thiol group for linker conjugation, its potential for bystander killing is expected to be significant when paired with a cleavable linker, similar to S-methyl DM4.
Experimental Validation of the Bystander Effect
Two primary in vitro methods are employed to quantify the bystander killing effect of ADCs: the co-culture assay and the conditioned medium transfer assay.
Experimental Protocols
1. Co-culture Bystander Killing Assay
This assay directly measures the viability of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of an ADC.
-
Cell Lines:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein for distinct identification (e.g., HER2-negative MCF7-GFP).[1]
-
-
Procedure:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the co-culture with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
-
Incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
Assess the viability of the Ag- cell population using fluorescence-based methods (e.g., flow cytometry or high-content imaging) to quantify the GFP-positive cells.[1][5]
-
-
Data Analysis:
-
Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
2. Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the surrounding environment and can kill cells without direct contact with the ADC-treated cells.
-
Procedure:
-
Culture Ag+ cells and treat them with the ADC for a predetermined period (e.g., 48-72 hours) to allow for ADC processing and payload release.
-
Collect the conditioned medium from the ADC-treated Ag+ cells.
-
Filter the conditioned medium to remove any detached cells.
-
Apply the conditioned medium to a fresh culture of Ag- cells.
-
Incubate the Ag- cells for 48-72 hours.
-
Measure the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.[6][7]
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with the conditioned medium to that of Ag- cells treated with fresh medium containing the same concentration of the ADC (to control for any direct ADC toxicity). A significant reduction in viability in the conditioned medium group confirms the presence of a diffusible cytotoxic agent.
-
Visualizing the Mechanisms
To better understand the processes underlying the action of this compound ADCs and the experimental validation of their bystander effect, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action of maytansinoid-based ADCs.
Caption: Experimental workflow for bystander effect validation.
Caption: Maytansinoid-induced apoptosis signaling pathway.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. agilent.com [agilent.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Maytansinoid Stability: A Side-by-Side Analysis of DM3-SMe and Congeners
For researchers and drug development professionals, the stability of the cytotoxic payload is a critical parameter in the design and efficacy of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of the stability of various maytansinoids, with a focus on DM3-SMe, DM1, and DM4, crucial components in next-generation targeted cancer therapies.
Maytansinoids, potent tubulin inhibitors, exert their anticancer effects by arresting cells in mitosis, ultimately leading to apoptosis. Their conjugation to monoclonal antibodies allows for targeted delivery to tumor cells, minimizing systemic toxicity. The inherent stability of the maytansinoid derivative itself, alongside the linker chemistry, dictates the ADC's therapeutic window and overall performance. This guide synthesizes available data to offer insights into the relative stability of these critical ADC components.
Comparative Stability of Maytansinoid Derivatives
While direct, side-by-side quantitative data on the intrinsic chemical stability of this compound versus other maytansinoids under identical stress conditions is limited in publicly available literature, structural differences and data from ADC constructs provide valuable insights. Maytansinoid derivatives DM1, DM3, and DM4 are structurally distinct based on the number of methyl groups adjacent to the sulfur atom, which influences their steric hindrance and potential susceptibility to degradation pathways.[1]
| Maytansinoid Derivative | Key Structural Feature (at thiol-bearing side chain) | Implied Stability Characteristics |
| DM1 | Unsubstituted carbon adjacent to the thiol group. | Generally considered a standard for maytansinoid stability in many ADC applications. |
| DM3 | One methyl group on the carbon adjacent to the thiol group. | The methyl group may provide some steric hindrance, potentially influencing reaction rates at the thiol. |
| DM4 | Two methyl groups on the carbon adjacent to the thiol group. | Increased steric hindrance from the gem-dimethyl groups is suggested to enhance stability. |
| S-methylated forms (e.g., this compound) | The thiol is converted to a stable thioether. | S-methylation represents a metabolized and more stable form of the maytansinoid. S-Me-DM4, for instance, has demonstrated enhanced stability.[1] |
In the context of ADCs, the stability of the entire linker-drug conjugate is paramount. Studies on trastuzumab-maytansinoid conjugates with different disulfide linkers suggest a stability hierarchy where linkers attached to DM3 and DM4 exhibit greater stability than those with DM1. This suggests that the structural modifications in DM3 and DM4 may contribute to the overall stability of the ADC.
Experimental Protocols for Stability Assessment
A definitive assessment of maytansinoid stability involves subjecting the compounds to various stress conditions and quantifying the remaining intact molecule over time. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Protocol: Stability-Indicating HPLC Method for Maytansinoids
1. Objective: To determine the degradation of a maytansinoid derivative under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.
2. Materials and Reagents:
-
Maytansinoid stock solution (e.g., this compound in DMSO)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3 µm particle size)
-
HPLC system with UV or Mass Spectrometry (MS) detector
3. Stress Sample Preparation:
-
Acid Hydrolysis: Mix the maytansinoid stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the maytansinoid stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize with HCl before injection.
-
Neutral Hydrolysis: Reflux the maytansinoid stock solution in water at a controlled temperature.
-
Oxidative Degradation: Treat the maytansinoid stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature for a set time (e.g., 30 minutes).
-
Thermal Degradation: Expose the solid maytansinoid or a solution to elevated temperatures.
4. HPLC Analysis:
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for maytansinoids (e.g., 254 nm) or MS for more sensitive and specific detection.
-
Procedure: Inject stressed and unstressed (control) samples into the HPLC system. Monitor the peak area of the intact maytansinoid.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact maytansinoid in stressed samples to the control.
-
The degradation kinetics can be determined by analyzing samples at multiple time points.
-
LC-MS/MS can be employed to identify the mass of degradation products, aiding in the elucidation of degradation pathways.[2]
Mechanism of Action: Microtubule Disruption
Maytansinoids, including their stable metabolites like S-methyl DM1 and S-methyl DM4, are potent antimitotic agents.[3][4] Their primary mechanism of action involves the inhibition of microtubule polymerization, a critical process for cell division.
By binding to tubulin, maytansinoids suppress microtubule dynamic instability.[3][5] This disruption of microtubule function activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis). Studies have shown that metabolites such as S-methyl DM1 and S-methyl DM4 are also potent microtubule poisons, indicating that the cytotoxic effect is maintained after metabolic conversion.[3][4]
Conclusion
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for DM3-SMe
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of DM3-SMe, a potent maytansinoid derivative utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection from this cytotoxic compound.
Immediate Actions and Core Principles
This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. The primary and mandatory disposal route is through a certified hazardous waste management service. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash, flushed down the drain, or released into the environment.
All personnel handling this compound must be trained in the procedures outlined below and be equipped with the appropriate personal protective equipment (PPE), including but not limited to:
-
Impermeable, long-sleeved gowns
-
Two pairs of chemotherapy-rated gloves
-
A face shield and safety goggles
-
A respiratory mask as determined by your institution's safety protocols
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are the first crucial steps in the safe disposal of this compound.
-
Designate a Specific Waste Container: Utilize a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. This container should be designated solely for this compound waste. The container must be marked with the universal cytotoxic symbol.
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired compound, contaminated PPE, plasticware, and glassware (pipette tips, vials, etc.), must be placed in a sealed, heavy-duty plastic bag before being deposited into the designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, shatter-proof container. This container must be clearly labeled with "Hazardous Cytotoxic Waste: Contains this compound" and the appropriate hazard symbols.
-
Sharps: Any sharps, such as needles or contaminated glassware that could puncture a bag, must be placed in a designated, puncture-resistant sharps container specifically for cytotoxic waste.[1]
-
Storage: The sealed hazardous waste container must be stored in a secure, designated area with limited access, away from incompatible chemicals, until collection.
Spill Management and Decontamination
In the event of a this compound spill, immediate action is required to contain and inactivate the compound.
-
Containment: Immediately cover the spill with absorbent pads, working from the outside in to prevent the spill from spreading.
-
Inactivation: Prepare a fresh 10% solution of sodium hypochlorite (bleach). Carefully apply the bleach solution to the contained spill area and any contaminated surfaces. Allow a minimum contact time of 30 minutes to facilitate chemical degradation.
-
Cleaning: Following the inactivation period, absorb the bleach solution with fresh absorbent pads. Clean the area thoroughly with a laboratory detergent and water, followed by a rinse with water to remove any residual cleaning agents.
-
Disposal of Cleanup Materials: All materials used for the spill cleanup, including absorbent pads and PPE, must be disposed of as hazardous cytotoxic waste, following the procedures outlined above.
Disposal Pathway Visualization
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Decontaminating Agent | Sodium Hypochlorite (Bleach) | A strong oxidizing agent. |
| Concentration | 10% (v/v) in water | Prepare fresh before each use for maximum efficacy. |
| Minimum Contact Time | 30 minutes | Ensure thorough wetting of the contaminated area. |
Final Disposal
The ultimate disposal of this compound waste must be conducted via high-temperature incineration by a licensed hazardous waste disposal company.[1] Ensure that all institutional and regulatory requirements for waste manifest and documentation are meticulously followed. Regular collection should be scheduled to prevent the accumulation of hazardous waste in the laboratory.
References
Personal protective equipment for handling DM3-SMe
Essential Safety and Handling Guide for DM3-SMe
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of similar chemical compounds, including "SILICONE COMPOUND DM-3™" and other chemicals with comparable hazard classifications. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before commencing any work. The information provided here is intended as a conservative safety guideline and not as a substitute for a substance-specific SDS.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data from related compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To protect against skin contact and potential absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Skin and Body Protection | Flame-retardant and antistatic protective clothing. A chemically impervious suit is recommended for large quantities or spill response. | To protect against skin burns and exposure to hazardous material. |
| Respiratory Protection | A full-face respirator with appropriate cartridges for organic vapors and acid gases should be used in a well-ventilated area. | To protect against inhalation of harmful vapors which can be fatal. A self-contained breathing apparatus (SCBA) may be necessary for emergency situations. |
Operational and Disposal Plans
Handling and Experimental Protocol
Safe handling of this compound is paramount. The following step-by-step protocol should be strictly followed:
-
Preparation and Area Setup:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Prepare all necessary equipment and reagents before handling this compound to minimize handling time.
-
-
Donning PPE:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling this compound:
-
Work within the fume hood with the sash at the lowest practical height.
-
Use non-sparking tools for all transfers and manipulations.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Handle the substance with care to avoid generating aerosols or vapors.
-
-
Post-Handling:
-
Tightly close all containers of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff and dispose of all single-use PPE in a designated hazardous waste container.
-
Wash hands and face thoroughly after handling the substance.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all this compound-contaminated waste, including unused product, contaminated PPE, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area immediately. Do not attempt to clean up the spill without appropriate training and PPE. For a small spill, and if properly trained, contain the spill with an inert absorbent material. For a large spill, contact your institution's emergency response team and the local fire department. Ensure the area is well-ventilated. Prevent the spill from entering drains. |
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: this compound Handling Workflow
Caption: this compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
